Prothipendyl-d6hydrochloride
Description
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Properties
Molecular Formula |
C16H20ClN3S |
|---|---|
Molecular Weight |
327.9 g/mol |
IUPAC Name |
3-pyrido[3,2-b][1,4]benzothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H19N3S.ClH/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;/h3-5,7-10H,6,11-12H2,1-2H3;1H/i1D3,2D3; |
InChI Key |
CQJSAKJMCVSEGU-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1N=CC=C3)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Prothipendyl-d6 Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Prothipendyl-d6 hydrochloride, a deuterated analog of the azaphenothiazine antipsychotic agent, Prothipendyl. This document details its chemical properties, pharmacological profile, metabolic pathways, and relevant experimental protocols to support research and development activities.
Chemical Properties
Prothipendyl-d6 hydrochloride is a stable isotope-labeled form of Prothipendyl hydrochloride, where six hydrogen atoms on the N,N-dimethylamino group have been replaced with deuterium. This labeling is particularly useful in pharmacokinetic studies and as an internal standard for quantitative analysis.
| Property | Value | Citation(s) |
| Chemical Name | N,N-(Dimethyl-d6)-10H-pyrido[3,2-b][1][2]benzothiazine-10-propanamine Hydrochloride | [3] |
| CAS Number | 1346604-67-8 | [1][3] |
| Molecular Formula | C₁₆H₁₃D₆N₃S • HCl | |
| Molecular Weight | 327.91 g/mol | |
| Appearance | Crystalline solid (predicted) | |
| Solubility | Soluble in water (predicted for hydrochloride salt) | |
| Storage | 2-8°C Refrigerator |
Pharmacological Profile
Prothipendyl is a first-generation antipsychotic with a multi-faceted receptor binding profile, contributing to its therapeutic effects and side-effect profile. The deuterated form, Prothipendyl-d6 hydrochloride, is expected to have a similar pharmacological profile to its non-deuterated counterpart.
Mechanism of Action: Prothipendyl exerts its effects through antagonism of several neurotransmitter receptors in the central nervous system.
-
Dopamine D2 Receptor Antagonism: Like other typical antipsychotics, Prothipendyl blocks D2 receptors, which is believed to mediate its antipsychotic effects on the positive symptoms of psychosis.
-
Histamine H1 Receptor Antagonism: Potent antagonism of H1 receptors contributes to its sedative and antiemetic properties.
-
Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors may contribute to its anxiolytic and antipsychotic-like effects.
-
Other Receptor Interactions: Prothipendyl also exhibits moderate anticholinergic activity and interacts with alpha-1 adrenergic receptors.
While specific binding affinity (Ki) values for Prothipendyl are not consistently reported across databases, its profile indicates a high affinity for H1, 5-HT2A, and D2 receptors.
Signaling Pathways
The primary signaling pathways affected by Prothipendyl are depicted below.
Prothipendyl's antagonism of key neurotransmitter receptors.
Metabolism
Prothipendyl undergoes extensive phase I metabolism in the liver, primarily catalyzed by cytochrome P450 (CYP) enzymes. The primary metabolic pathways are N-demethylation and S-oxidation.
Key Metabolites:
-
N-desmethylprothipendyl
-
Prothipendyl sulfoxide
Involved CYP450 Isoforms:
-
CYP1A2, CYP2C19, CYP2D6, and CYP3A4 are all involved in the metabolism of Prothipendyl.
-
CYP2C19 and CYP1A2 are the predominant enzymes responsible for N-demethylation.
-
CYP3A4 is primarily responsible for the formation of prothipendyl sulfoxide.
Metabolic Pathway Diagram
Metabolic pathways of Prothipendyl.
Experimental Protocols
a. Synthesis of Prothipendyl-d6 Hydrochloride
A general synthetic route for Prothipendyl hydrochloride involves the alkylation of 1-azaphenothiazine with a suitable 3-(dimethylamino)propyl halide. For the deuterated analog, a deuterated alkylating agent, such as 3-(dimethyl-d6-amino)propyl chloride, would be utilized.
Materials:
-
1-Azaphenothiazine
-
3-(Dimethyl-d6-amino)propyl chloride hydrochloride
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous toluene or other suitable aprotic solvent
-
Anhydrous ethanol
-
Hydrochloric acid (ethanolic solution)
Procedure:
-
Deprotonation: In an inert atmosphere, suspend sodium hydride in anhydrous toluene. Add a solution of 1-azaphenothiazine in anhydrous toluene dropwise. Stir the mixture to facilitate the formation of the sodium salt of 1-azaphenothiazine.
-
Alkylation: Add a solution of 3-(dimethyl-d6-amino)propyl chloride (prepared from its hydrochloride salt by neutralization) in anhydrous toluene to the reaction mixture. Heat the mixture to reflux to drive the alkylation reaction to completion.
-
Work-up: After cooling, quench the reaction with water. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Prothipendyl-d6 free base.
-
Salt Formation: Dissolve the crude free base in anhydrous ethanol. Add a stoichiometric amount of ethanolic hydrochloric acid dropwise with stirring to precipitate the hydrochloride salt.
-
Purification: Collect the precipitate by filtration, wash with cold anhydrous ethanol, and dry under vacuum to yield Prothipendyl-d6 hydrochloride.
Characterization: The final product should be characterized by NMR spectroscopy (¹H and ²H NMR), mass spectrometry (to confirm the molecular weight and isotopic enrichment), and melting point analysis.
Synthesis Workflow
General synthesis workflow for Prothipendyl-d6 hydrochloride.
b. Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
A stability-indicating HPLC method is crucial for assessing the purity of Prothipendyl-d6 hydrochloride and for monitoring its degradation under various stress conditions.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of a phosphate buffer (e.g., pH 3.0) and acetonitrile is often suitable.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed under the following conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: 105°C.
-
Photolytic Degradation: Exposure to UV and visible light.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological samples due to its high sensitivity and selectivity. Prothipendyl-d6 hydrochloride is an ideal internal standard for the quantification of Prothipendyl.
Sample Preparation:
-
Protein Precipitation: Add acetonitrile to the plasma or serum sample to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
LC-MS/MS Conditions (Example):
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 or similar reverse-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
MRM Transitions:
-
Prothipendyl: A specific precursor ion to product ion transition would be monitored.
-
Prothipendyl-d6 (Internal Standard): A specific precursor ion to product ion transition would be monitored.
Analytical Workflow
General workflow for the quantification of Prothipendyl in biological matrices using Prothipendyl-d6 hydrochloride as an internal standard.
Conclusion
Prothipendyl-d6 hydrochloride is an essential tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard ensures accurate and precise quantification of Prothipendyl in complex biological matrices. This guide provides a foundational understanding of its chemical properties, pharmacological actions, and the experimental methodologies required for its synthesis and analysis, thereby supporting its application in preclinical and clinical research.
References
Prothipendyl-d6 hydrochloride certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile of Prothipendyl-d6 hydrochloride, a deuterated analog of the antipsychotic and sedative agent, Prothipendyl. This document is intended to serve as a resource for researchers and professionals engaged in drug development, quality control, and pharmacological studies involving this compound. Prothipendyl-d6 hydrochloride is commonly used as an internal standard in pharmacokinetic and metabolic studies of Prothipendyl due to its similar chemical properties and distinct mass spectrometric signature.
Prothipendyl is a tricyclic azaphenothiazine neuroleptic drug used in the treatment of psychosis, anxiety, and sleep disorders.[1] Its deuterated form, Prothipendyl-d6 hydrochloride, is essential for accurate quantification in biological matrices. This guide details the typical data found in a Certificate of Analysis (CoA), outlines the experimental protocols for key analytical tests, and provides visual representations of its mechanism of action and analytical workflows.
Certificate of Analysis: Prothipendyl-d6 Hydrochloride
A Certificate of Analysis for Prothipendyl-d6 hydrochloride provides critical data regarding its identity, purity, and quality. The following tables summarize the key quantitative data typically presented.
Physicochemical Properties
| Property | Specification |
| Chemical Name | N,N-(Dimethyl-d6)-10H-pyrido[3,2-b][2][3]benzothiazine-10-propanamine Hydrochloride |
| CAS Number | 1346604-67-8[4][5] |
| Molecular Formula | C16H14D6ClN3S |
| Molecular Weight | 327.91 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol |
Quality Control Data
| Test | Method | Specification | Result |
| Purity (HPLC) | HPLC-UV | ≥ 95% | 99.9% |
| Identity (¹H NMR) | ¹H NMR Spectroscopy | Conforms to structure | Conforms |
| Identity (MS) | Mass Spectrometry | Conforms to molecular weight | Conforms |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium incorporation | Conforms |
| Residual Solvents | GC-HS | As per USP <467> | Complies |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible analysis of Prothipendyl-d6 hydrochloride. The following sections describe the protocols for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the purity of Prothipendyl-d6 hydrochloride by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of a phosphate buffer (pH 3.0) and acetonitrile is commonly used. A typical starting condition could be 70:30 (v/v) Acetonitrile:0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of Prothipendyl-d6 hydrochloride in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 100 µg/mL with the mobile phase.
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram for a sufficient run time to allow for the elution of the main peak and any impurities.
-
Calculate the area percentage of the Prothipendyl-d6 peak relative to the total area of all peaks to determine the purity.
-
Spectrophotometric Assay
A difference spectrophotometric method can be employed for the quantitative analysis of Prothipendyl hydrochloride and its analogs. This method involves the oxidation of the compound to its sulfoxide derivative.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagents:
-
Potassium caroate (KHSO₅) solution as an oxidizing agent.
-
0.01 M Sulfuric acid for solution stabilization.
-
-
Procedure:
-
Prepare a standard solution of Prothipendyl-d6 hydrochloride in 0.01 M sulfuric acid.
-
Divide the solution into two equal aliquots.
-
To one aliquot, add the potassium caroate solution to oxidize the Prothipendyl-d6 to its sulfoxide derivative.
-
Use the unoxidized aliquot as the reference solution in the spectrophotometer.
-
Measure the absorbance difference (ΔA) at 278 nm.
-
The concentration is determined by comparing the ΔA of the sample to a calibration curve prepared with known concentrations of the standard. The method demonstrates a linear relationship between absorbance and concentration in the range of 3.2-60 µg/mL.
-
Mass Spectrometry for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight and isotopic purity of Prothipendyl-d6 hydrochloride.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
Identity Confirmation: The observed mass of the molecular ion should correspond to the calculated theoretical mass of Prothipendyl-d6.
-
Isotopic Purity Assessment: The relative intensities of the isotopic peaks are analyzed to confirm the degree of deuterium incorporation. The mass shift of +6 amu compared to the unlabeled Prothipendyl confirms the presence of six deuterium atoms.
-
Visualizations
Diagrams are provided below to illustrate key concepts related to Prothipendyl's mechanism of action and the analytical workflow for its deuterated analog.
Caption: Workflow for HPLC Purity Analysis of Prothipendyl-d6 HCl.
Prothipendyl exerts its therapeutic effects through the antagonism of several neurotransmitter receptors. The primary mechanism involves blocking dopamine D2, histamine H1, and acetylcholine receptors.
Caption: Prothipendyl's Primary Receptor Antagonism Pathway.
References
Prothipendyl-d6 Hydrochloride: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary research applications of Prothipendyl-d6 hydrochloride, a deuterated analog of the azaphenothiazine neuroleptic agent, Prothipendyl. This document is intended for researchers in pharmacology, analytical chemistry, and drug metabolism and pharmacokinetics (DMPK) who require a stable isotope-labeled standard for quantitative bioanalysis.
Introduction to Prothipendyl and its Deuterated Analog
Prothipendyl is a first-generation antipsychotic medication used in the management of psychosis, severe anxiety, and agitation.[1] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the central nervous system.[1] Additionally, Prothipendyl exhibits significant antihistaminic (H1) and anticholinergic activities, which contribute to its sedative properties.[1]
Prothipendyl-d6 hydrochloride is a stable isotope-labeled (SIL) version of Prothipendyl, where six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to Prothipendyl but has a higher molecular weight. This key difference makes it an ideal internal standard (IS) for quantitative analysis using mass spectrometry.
Core Application: Internal Standard in Quantitative Bioanalysis
The principal use of Prothipendyl-d6 hydrochloride in a research setting is as an internal standard for the accurate quantification of Prothipendyl in biological matrices such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis by regulatory agencies. This is because the SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Prothipendyl hydrochloride and its deuterated analog.
| Property | Prothipendyl Hydrochloride | Prothipendyl-d6 Hydrochloride |
| Chemical Formula | C₁₆H₂₀ClN₃S | C₁₆H₁₄D₆ClN₃S |
| Monoisotopic Mass | 317.111 g/mol | 323.149 g/mol |
| Deuterium Incorporation | N/A | 6 |
| Isotopic Purity | N/A | Typically >98% |
Experimental Protocol: Quantification of Prothipendyl in Rat Plasma using LC-MS/MS
This section outlines a representative experimental protocol for the quantification of Prothipendyl in rat plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Prothipendyl-d6 hydrochloride as the internal standard.
Materials and Reagents
-
Prothipendyl hydrochloride reference standard
-
Prothipendyl-d6 hydrochloride internal standard
-
Rat plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and quality control (QC) samples to room temperature.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 150 µL of acetonitrile containing 10 ng/mL of Prothipendyl-d6 hydrochloride.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| HPLC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and re-equilibrate for 1 minute |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Multiple Reaction Monitoring (MRM) Transitions | See Table below |
MRM Transitions and Retention Times
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Approximate Retention Time (min) |
| Prothipendyl | 318.1 | 86.1 | 100 | 25 | 2.1 |
| Prothipendyl-d6 | 324.1 | 92.1 | 100 | 25 | 2.1 |
Visualizations
Signaling Pathway of Prothipendyl
Caption: Prothipendyl's multi-receptor antagonism.
Bioanalytical Workflow using an Internal Standard
Caption: Bioanalytical workflow for Prothipendyl quantification.
Analyte and Internal Standard Relationship in MS
Caption: Analyte and IS detection by LC-MS/MS.
References
Prothipendyl's Mechanism of Action at the Dopamine D2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothipendyl is a tricyclic azaphenothiazine neuroleptic agent characterized by its anxiolytic, antiemetic, and antihistamine properties.[1] Marketed under various brand names, including Dominal, it is primarily utilized in the management of psychomotor agitation, anxiety, and sleep disorders.[1] As a first-generation antipsychotic, its therapeutic effects are largely attributed to its interaction with a range of neurotransmitter receptors.[2] A primary target for its antipsychotic action is the dopamine D2 receptor (D2R), where it functions as an antagonist.[3] This action helps to modulate dopaminergic neurotransmission in the brain, alleviating symptoms of psychosis such as hallucinations and delusions.[3] This technical guide provides an in-depth examination of the core mechanism of action of prothipendyl, with a specific focus on its interaction with the dopamine D2 receptor, presenting quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways.
Molecular Interaction with the Dopamine D2 Receptor
Prothipendyl's pharmacological profile is defined by its binding affinity across multiple receptor systems. Its interaction with the dopamine D2 receptor is a key component of its neuroleptic activity. The binding affinity is quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Kᵢ value signifies a higher binding affinity.
Data Presentation: Receptor Binding Affinity Profile
The following table summarizes the quantitative binding affinities of prothipendyl for the human dopamine D2 receptor and other relevant receptors. This broad profile highlights its multi-receptor activity.
| Receptor Subtype | Prothipendyl Kᵢ (nM) |
| Dopamine D2 | 16 |
| Dopamine D3 | 26 |
| Dopamine D4 | 14 |
| Serotonin 5-HT2A | 1.8 |
| Histamine H1 | 0.4 |
| Adrenergic α1A | 7.9 |
| Adrenergic α2A | 95 |
Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.
Functional Activity at the D2 Receptor
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).
Key Experimental Methodologies
The quantitative data characterizing the interaction of prothipendyl with the D2 receptor are derived from standardized in vitro assays. The following sections detail the typical protocols for these key experiments.
Experimental Protocol: Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound (prothipendyl) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the D2 receptor.
1. Materials:
- Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human dopamine D2 receptor.
- Radioligand: A high-affinity D2 receptor antagonist, such as [³H]-Spiperone, with a known dissociation constant (Kᵈ).
- Test Compound: Prothipendyl hydrochloride.
- Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol) to determine the amount of non-specific binding of the radioligand.
- Assay Buffer: Typically a Tris-HCl buffer containing ions such as MgCl₂.
- Filtration Apparatus: A cell harvester with glass fiber filters.
- Scintillation Counter: For measuring radioactivity.
2. Procedure:
- Incubation: Cell membranes, the radioligand at a fixed concentration (typically at or below its Kᵈ), and varying concentrations of the test compound (prothipendyl) are incubated together in the assay buffer. A parallel set of tubes containing the non-specific binding control instead of the test compound is also prepared.
- Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
- Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
- Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
- A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of prothipendyl that inhibits 50% of the specific binding of the radioligand).
- The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ) , where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.
Experimental Protocol: Functional Antagonism cAMP Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, a hallmark of D2 receptor (Gαi-coupled) activation.
1. Materials:
- Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.
- Agonist: Dopamine or a selective D2 agonist (e.g., quinpirole).
- Adenylyl Cyclase Stimulator: Forskolin, used to raise basal cAMP levels to a measurable range.
- Test Compound: Prothipendyl hydrochloride.
- cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
- Cell Culture Medium and Assay Buffer.
2. Procedure:
- Cell Plating: Cells are seeded in multi-well plates and cultured to an appropriate confluency.
- Antagonist Pre-incubation: The culture medium is removed, and cells are pre-incubated with varying concentrations of the antagonist (prothipendyl) for a defined period.
- Agonist Stimulation: A fixed concentration of the agonist (typically an EC₈₀ concentration, which elicits 80% of the maximal response) along with forskolin is added to the wells.
- Incubation: The cells are incubated for a specific time to allow for the modulation of cAMP production.
- Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a chosen detection method according to the manufacturer's protocol.
3. Data Analysis:
- The results are plotted as the cAMP level (or signal) versus the log concentration of the antagonist.
- A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which represents the concentration of prothipendyl that reverses 50% of the agonist-induced inhibition of cAMP production.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Dopamine D2 receptor signaling pathways.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a cAMP functional assay.
Conclusion
Prothipendyl is a pharmacologically active compound with a complex receptor binding profile. Its moderate to high affinity for the dopamine D2 receptor, where it acts as an antagonist, is fundamental to its classification as a neuroleptic agent. This antagonism of D2 receptor signaling, primarily through the Gαi-coupled pathway, contributes to its therapeutic efficacy in conditions marked by psychomotor agitation. The detailed experimental protocols for radioligand binding and functional cAMP assays provide a standardized framework for quantifying the molecular interactions of prothipendyl and similar compounds. A comprehensive understanding of its binding kinetics and functional potency at the D2 receptor is essential for the continued development of more selective and effective neuropharmacological agents.
References
Prothipendyl-d6 hydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Prothipendyl-d6 hydrochloride, a deuterated analogue of the azaphenothiazine antipsychotic, Prothipendyl. This document details its physicochemical properties, the established mechanism of action of its non-deuterated counterpart, and relevant experimental protocols where this stable isotope-labeled standard is utilized.
Chemical and Physical Properties
Prothipendyl-d6 hydrochloride is primarily used as an internal standard in quantitative analytical studies, such as mass spectrometry, to ensure the accuracy and precision of Prothipendyl measurement in biological matrices.[1] Its properties are summarized below.
| Property | Value | References |
| Chemical Name | N,N-(Dimethyl-d6)-10H-pyrido[3,2-b][2][3]benzothiazine-10-propanamine Hydrochloride | [4] |
| CAS Number | 1346604-67-8 | [3] |
| Molecular Formula | C₁₆H₁₃D₆N₃S · HCl | |
| Molecular Weight | 327.91 g/mol | |
| Appearance | Crystalline solid | |
| Storage | 2-8°C Refrigerator | |
| Application | Labeled internal standard for quantification of Prothipendyl |
Mechanism of Action & Signaling Pathways
The pharmacological activity of Prothipendyl-d6 hydrochloride is identical to that of Prothipendyl. Prothipendyl is a first-generation (typical) antipsychotic that exerts its effects primarily through the antagonism of dopamine D2 and histamine H1 receptors. It also possesses moderate anticholinergic properties.
Dopamine D2 Receptor Antagonism
Prothipendyl's antipsychotic effects are attributed to its ability to block dopamine D2 receptors in the mesolimbic pathway of the brain. D2 receptors are G-protein coupled receptors (GPCRs) linked to the Gαi subunit. Activation of this receptor by dopamine normally inhibits adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activity. By blocking this receptor, Prothipendyl prevents this inhibition, leading to a modulation of dopaminergic signaling.
Histamine H1 Receptor Antagonism
Prothipendyl is a potent antagonist of the histamine H1 receptor, which accounts for its sedative properties. The H1 receptor is a GPCR coupled to a Gαq protein. When activated by histamine, it stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), resulting in various cellular responses. Prothipendyl blocks the H1 receptor, preventing this signaling pathway from being initiated.
Experimental Protocols
The primary application of Prothipendyl-d6 hydrochloride is as an internal standard for the accurate quantification of Prothipendyl in complex matrices. Below is a representative protocol for the analysis of Prothipendyl in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Prothipendyl in Human Serum using LC-MS/MS
1. Objective: To determine the concentration of Prothipendyl in human serum samples using a validated LC-MS/MS method with Prothipendyl-d6 hydrochloride as an internal standard (IS).
2. Materials:
-
Analytes: Prothipendyl hydrochloride (analytical standard), Prothipendyl-d6 hydrochloride (IS)
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Samples: Human serum (blank, spiked calibration standards, quality controls, and unknown samples)
-
Equipment: Centrifuge, vortex mixer, micropipettes, autosampler vials, LC-MS/MS system (e.g., Triple Quadrupole)
3. Stock and Working Solutions Preparation:
-
Prothipendyl Stock (1 mg/mL): Accurately weigh and dissolve Prothipendyl hydrochloride in methanol.
-
IS Stock (1 mg/mL): Accurately weigh and dissolve Prothipendyl-d6 hydrochloride in methanol.
-
Working Solutions: Prepare serial dilutions of the Prothipendyl stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) spiking solutions. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
4. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of serum sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to an autosampler vial.
-
Dilute with 200 µL of deionized water containing 0.1% formic acid.
5. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example values, must be optimized):
-
Prothipendyl: Q1: 286.1 -> Q3: 86.1
-
Prothipendyl-d6 (IS): Q1: 292.1 -> Q3: 92.1
-
-
Instrument Parameters: Optimize ion source parameters (e.g., gas flows, temperature) and collision energy for each transition.
-
6. Data Analysis:
-
Integrate the peak areas for both Prothipendyl and the Prothipendyl-d6 IS.
-
Calculate the peak area ratio (Prothipendyl Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Prothipendyl in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
References
An In-Depth Technical Guide to the Mass Spectrum of Prothipendyl-d6
This technical guide provides a comprehensive overview of the mass spectrum of Prothipendyl-d6, an isotopically labeled version of the tricyclic azaphenothiazine neuroleptic drug, Prothipendyl. Designed for researchers, scientists, and professionals in drug development, this document details the expected fragmentation patterns, experimental protocols for analysis, and the relevant biological context. Prothipendyl-d6 is commonly used as an internal standard in quantitative bioanalytical methods.
Data Presentation: Mass Spectral Fragmentation
The mass spectrum of Prothipendyl-d6 is characterized by specific fragmentation patterns, primarily driven by the cleavage of the dimethylaminopropyl side chain. The deuterium labeling on the N,N-dimethyl group results in a predictable mass shift of +6 Daltons for any fragment containing this moiety compared to the unlabeled compound.
The table below summarizes the major ions observed in the electron ionization (EI) mass spectrum of unlabeled Prothipendyl and the predicted corresponding ions for Prothipendyl-d6. The data for unlabeled Prothipendyl is based on the NIST Mass Spectrometry Data Center library.[1][2][3]
| m/z (Prothipendyl) | m/z (Prothipendyl-d6) | Proposed Fragment Structure | Ion Type | Relative Abundance (Predicted) |
| 285 | 291 | [C16H13D6N3S]+ | Molecular Ion [M]+ | Moderate |
| 214 | 214 | [C13H9N2S]+ | [M - C3H6N(CD3)2]+ | High |
| 86 | 92 | [C4H4D6N]+ | [CH2CH2N(CD3)2]+ | Base Peak |
| 58 | 64 | [C2H2D6N]+ | [CH2=N(CD3)2]+ | High |
Predicted Fragmentation Pathway of Prothipendyl-d6
The primary fragmentation of Prothipendyl-d6 under electron ionization involves the cleavage of the alkyl side chain. The most favorable cleavage occurs at the beta-position relative to the tricyclic nitrogen, leading to the formation of the stable, deuterated iminium ion, which is typically the base peak in the spectrum.
Caption: Predicted EI fragmentation of Prothipendyl-d6.
Experimental Protocols
The analysis of Prothipendyl-d6, particularly in biological matrices, is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is also applicable, often after a derivatization step.
LC-MS/MS Protocol for Quantification in Human Plasma
This protocol provides a general framework for the quantitative analysis of Prothipendyl using Prothipendyl-d6 as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Prothipendyl-d6 internal standard working solution (e.g., at 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for injection.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470 or Sciex 6500).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters:
- Gas Temperature: 325°C
- Gas Flow: 10 L/min
- Nebulizer Pressure: 45 psi
- Capillary Voltage: 3500 V
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Prothipendyl | 286.1 | 86.1 | 25 |
| Prothipendyl-d6 | 292.1 | 92.1 | 25 |
Note: Precursor ions are [M+H]+. Collision energy should be optimized for the specific instrument.
Caption: Workflow for the analysis of Prothipendyl-d6.
Biological Context: Signaling Pathways
Prothipendyl exerts its therapeutic effects by acting as an antagonist at several neurotransmitter receptors. Its antipsychotic properties are primarily attributed to its blockade of dopamine D2 receptors. Additionally, it exhibits significant antihistaminic effects through antagonism of histamine H1 receptors and also interacts with serotonin (5-HT) receptors. This multi-receptor profile contributes to its sedative and anxiolytic properties.
Caption: Prothipendyl's receptor antagonism pathways.
References
Isotopic purity of Prothipendyl-d6 hydrochloride
An In-Depth Technical Guide to the Isotopic Purity of Prothipendyl-d6 Hydrochloride
For researchers, scientists, and drug development professionals utilizing deuterated compounds, a thorough understanding of isotopic purity is paramount for ensuring data accuracy and reproducibility. Prothipendyl-d6 hydrochloride, a deuterated analog of the antipsychotic agent Prothipendyl, serves as a critical internal standard in pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of the analytical methodologies used to determine its isotopic purity, presenting data in a structured format and offering detailed experimental protocols.
Quantitative Data Summary
The isotopic purity of a deuterated compound is a measure of the percentage of molecules that contain the desired number of deuterium atoms. It is typically determined by mass spectrometry, which separates and quantifies ions based on their mass-to-charge ratio. The following table summarizes the theoretical isotopic distribution for a batch of Prothipendyl-d6 hydrochloride with a high degree of deuteration.
| Isotopic Species | Description | Theoretical Abundance (%) |
| d6 | Fully deuterated Prothipendyl | > 98% |
| d5 | Prothipendyl with five deuterium atoms | < 2% |
| d4 | Prothipendyl with four deuterium atoms | < 0.5% |
| d3 | Prothipendyl with three deuterium atoms | < 0.1% |
| d2 | Prothipendyl with two deuterium atoms | < 0.05% |
| d1 | Prothipendyl with one deuterium atom | < 0.01% |
| d0 | Non-deuterated Prothipendyl (unlabeled) | < 0.01% |
Note: This data is representative and may vary between different manufacturing lots. Always refer to the Certificate of Analysis for specific values.
Experimental Protocols
The determination of isotopic purity relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
Isotopic Purity Determination by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is the preferred method for quantifying the distribution of isotopic species in a deuterated compound.[2][3]
Objective: To determine the relative abundance of Prothipendyl-d6, -d5, -d4, etc., in a given sample.
Instrumentation:
-
Liquid Chromatograph (LC)
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
-
Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation: A stock solution of Prothipendyl-d6 hydrochloride is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.
-
Chromatographic Separation (Optional but Recommended): While direct infusion can be used, LC separation is recommended to ensure that impurities do not interfere with the analysis.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 150-500.
-
Resolution: Set to a high resolution (e.g., > 60,000) to resolve isotopic peaks.
-
Data Acquisition: The mass spectrum of the eluting Prothipendyl peak is acquired.
-
-
Data Analysis:
-
Identify the monoisotopic peak for each isotopic species (d0 to d6).
-
Integrate the area under the curve for each of these peaks.
-
Calculate the percentage of each isotopic species relative to the total integrated area of all isotopic species.
-
Confirmation of Deuteration Site by NMR Spectroscopy
While MS provides the isotopic distribution, NMR spectroscopy is used to confirm the location of the deuterium atoms within the molecule.[4][5] This is achieved by comparing the ¹H NMR spectrum of the deuterated compound to its non-deuterated counterpart.
Objective: To confirm that the deuterium atoms are located on the N,N-dimethyl groups of Prothipendyl.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of Prothipendyl-d6 hydrochloride in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
¹H NMR Spectrum Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
The signal corresponding to the N,N-dimethyl protons in the unlabeled Prothipendyl spectrum (typically a singlet) will be significantly diminished or absent in the Prothipendyl-d6 spectrum.
-
-
²H (Deuterium) NMR Spectrum Acquisition:
-
Acquire a ²H NMR spectrum.
-
A signal will be present at the chemical shift corresponding to the N,N-dimethyl groups, confirming the location of the deuterium labels.
-
-
Data Analysis:
-
Compare the integral of the residual N,N-dimethyl proton signal (if any) in the ¹H NMR spectrum to the integrals of other non-deuterated protons in the molecule to estimate the degree of deuteration at that site.
-
Visualized Workflow and Logical Relationships
The following diagrams illustrate the workflow for assessing the isotopic purity of Prothipendyl-d6 hydrochloride and the relationship between the analytical techniques.
Caption: Workflow for assessing the isotopic purity of Prothipendyl-d6 HCl.
Caption: Relationship between MS and NMR in isotopic purity analysis.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Prothipendyl in Human Plasma by LC-MS/MS Using Prothipendyl-d6 Hydrochloride as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antipsychotic drug prothipendyl in human plasma. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Prothipendyl-d6 hydrochloride. The protocol described herein is suitable for therapeutic drug monitoring, pharmacokinetic studies, and in clinical and forensic toxicology. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Prothipendyl is a tricyclic neuroleptic of the azaphenothiazine class used in the treatment of psychosis and anxiety. Accurate and reliable measurement of its concentration in biological matrices is crucial for optimizing therapeutic regimens and for pharmacokinetic and toxicological assessments. The use of a stable isotope-labeled internal standard, such as Prothipendyl-d6 hydrochloride, is the gold standard in quantitative bioanalysis by LC-MS/MS. This is because a deuterated internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction and ionization, thus effectively compensating for matrix effects and variations in instrument response. This application note provides a comprehensive protocol for the determination of prothipendyl in human plasma, validated to meet regulatory guidelines.
Experimental
Materials and Reagents
-
Prothipendyl hydrochloride (Reference Standard)
-
Prothipendyl-d6 hydrochloride (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic pathway of Prothipendyl and the experimental workflow for its quantification.
Caption: Metabolic Pathway of Prothipendyl.
Caption: LC-MS/MS Experimental Workflow.
Sample Preparation Protocol
-
Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Prothipendyl-d6 hydrochloride, 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
2.5.1. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.5.2. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
2.5.3. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Prothipendyl | 286.1 | 113.1 | 100 | 25 |
| Prothipendyl (Qualifier) | 286.1 | 86.1 | 100 | 30 |
| Prothipendyl-d6 | 292.1 | 119.1 | 100 | 25 |
Method Validation
The method was validated according to the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.
Linearity and Range
The calibration curve was linear over the concentration range of 1 to 200 ng/mL. The coefficient of determination (r²) was consistently >0.99.
| Analyte | Calibration Range (ng/mL) | r² |
| Prothipendyl | 1 - 200 | >0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| LQC | 3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| MQC | 50 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| HQC | 150 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Lower Limit of Quantification (LLOQ)
The LLOQ was established at 1 ng/mL with a signal-to-noise ratio >10. The precision at the LLOQ was within 20%, and the accuracy was between 80% and 120%.
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 85-115 | 85-115 |
| HQC | 150 | 85-115 | 85-115 |
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of prothipendyl in human plasma using Prothipendyl-d6 hydrochloride as an internal standard. The method is sensitive, specific, accurate, and precise, making it a reliable tool for therapeutic drug monitoring, pharmacokinetic studies, and toxicological analysis. The use of a deuterated internal standard ensures high-quality data by minimizing the impact of matrix effects and other sources of analytical variability.
Application Note: Quantitative Analysis of Prothipendyl in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prothipendyl is a tricyclic azaphenothiazine neuroleptic agent used in the treatment of psychosis and anxiety. Accurate quantification of prothipendyl in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of prothipendyl in human plasma. The use of a stable isotope-labeled internal standard, prothipendyl-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Metabolic Pathway of Prothipendyl
Prothipendyl undergoes extensive phase I metabolism in the liver, primarily catalyzed by cytochrome P450 (CYP) enzymes. The main metabolic pathways include N-demethylation and sulfoxidation.[1][2][3] Key enzymes involved are CYP1A2, CYP2C19, CYP2D6, and CYP3A4.[1][2] CYP3A4 is principally responsible for the formation of prothipendyl sulfoxide, while CYP1A2 and CYP2C19 are the major enzymes involved in the formation of N-demethyl-prothipendyl.
Figure 1: Prothipendyl Metabolic Pathway.
Experimental Protocols
This section provides detailed methodologies for the quantitative analysis of prothipendyl in human plasma.
Materials and Reagents
-
Prothipendyl hydrochloride (Reference Standard)
-
Prothipendyl-d3 hydrochloride (Internal Standard, IS)
-
Acetonitrile, Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatography: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm or equivalent
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to remove plasma proteins and other endogenous interferences.
-
Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: To 200 µL of human plasma, add 20 µL of prothipendyl-d3 internal standard solution (100 ng/mL in 50% methanol). Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).
Liquid Chromatography Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %B 0.0 10 0.5 10 2.5 90 3.5 90 3.6 10 | 5.0 | 10 |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Parameter | Setting |
| Ion Source | TurboIonSpray® |
| Ionization Mode | Positive |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 500°C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
MRM Transitions:
| Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (V) | CXP (V) |
| Prothipendyl | 286.1 | 100.1 | 60 | 25 | 12 |
| Prothipendyl-d3 | 289.1 | 103.1 | 60 | 25 | 12 |
Method Validation
The method was validated according to the FDA guidelines on bioanalytical method validation. The validation parameters included linearity, sensitivity, precision, accuracy, recovery, and matrix effect.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio >10.
| Parameter | Result |
| Calibration Range | 0.1 - 50 ng/mL |
| Regression Equation | y = 0.245x + 0.0012 |
| Correlation Coefficient (r²) | > 0.998 |
| LLOQ | 0.1 ng/mL |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, Low QC (0.3 ng/mL), Medium QC (5 ng/mL), and High QC (40 ng/mL).
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ (0.1 ng/mL) | 6.8 | 95.2 | 8.5 | 97.1 |
| Low QC (0.3 ng/mL) | 5.1 | 102.3 | 6.2 | 101.5 |
| Medium QC (5 ng/mL) | 3.5 | 98.9 | 4.8 | 99.8 |
| High QC (40 ng/mL) | 2.8 | 101.7 | 3.9 | 100.4 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at Low, Medium, and High QC concentrations.
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC (0.3 ng/mL) | 88.5 | 94.2 |
| Medium QC (5 ng/mL) | 91.2 | 96.8 |
| High QC (40 ng/mL) | 90.4 | 95.5 |
Experimental Workflow
The overall workflow for the quantitative analysis of prothipendyl in human plasma is depicted below.
Figure 2: Bioanalytical Workflow.
Conclusion
This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the quantification of prothipendyl in human plasma. The use of a deuterated internal standard and solid-phase extraction ensures reliable and accurate results, making this method suitable for a variety of clinical and research applications, including pharmacokinetic and bioequivalence studies. The method has been successfully validated according to regulatory guidelines, demonstrating excellent performance in terms of linearity, precision, accuracy, and recovery.
References
Application Notes and Protocols for Prothipendyl Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothipendyl is a tricyclic azaphenothiazine derivative with antipsychotic, anxiolytic, and sedative properties.[1][2] Accurate quantification of prothipendyl and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. These application notes provide detailed protocols for the sample preparation of prothipendyl from various biological matrices, including plasma, serum, urine, and whole blood, prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Prothipendyl primarily exerts its effects through the antagonism of dopamine D2, histamine H1, and acetylcholine receptors.[1][2] Understanding its metabolic fate is also important; it undergoes Phase I metabolism, primarily through oxidation and N-demethylation, catalyzed by cytochrome P450 (CYP) enzymes such as CYP1A2, CYP2D6, CYP2C19, and CYP3A4, leading to the formation of metabolites like prothipendyl sulfoxide.[3]
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interferences from complex biological matrices and ensuring accurate and reproducible results. The most common methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE).
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of small molecule drugs in biological matrices using various sample preparation techniques. Please note that specific values for prothipendyl may vary and require method validation.
| Sample Preparation Technique | Biological Matrix | Typical Recovery (%) | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |
| Protein Precipitation (PPT) | Plasma, Serum | 85 - 105 | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |
| Liquid-Liquid Extraction (LLE) | Plasma, Urine | 70 - 95 | 0.05 - 0.5 ng/mL | 0.1 - 2 ng/mL |
| Solid-Phase Extraction (SPE) | Plasma, Urine, Tissue | 80 - 110 | 0.01 - 0.2 ng/mL | 0.05 - 1 ng/mL |
| Supported Liquid Extraction (SLE) | Whole Blood, Plasma | 85 - 110 | 0.05 - 0.5 ng/mL | 0.1 - 2 ng/mL |
Experimental Protocols
Protein Precipitation (PPT) for Plasma or Serum
This protocol is a rapid and simple method for removing proteins from plasma or serum samples.
Materials:
-
Plasma or serum sample
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Protocol:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) for Urine
LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquids.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
pH adjustment buffer (e.g., phosphate buffer, pH 6)
-
Extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol)
-
Vortex mixer
-
Centrifuge
-
Evaporation system
-
Reconstitution solvent
Protocol:
-
Pipette 1 mL of urine into a glass test tube.
-
Add 20 µL of the internal standard working solution.
-
Add 1 mL of pH 6 phosphate buffer and vortex briefly.
-
Add 5 mL of the extraction solvent.
-
Cap the tube and vortex vigorously for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex and transfer to an autosampler vial for analysis.
Solid-Phase Extraction (SPE) for Plasma or Urine
SPE provides cleaner extracts than PPT and LLE by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away.
Materials:
-
Plasma or urine sample
-
Internal Standard (IS) solution
-
SPE cartridge (e.g., a mixed-mode cation exchange polymer)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or buffer)
-
Wash solvent (e.g., acidic water, methanol)
-
Elution solvent (e.g., ammoniated methanol)
-
SPE manifold
-
Evaporation system
-
Reconstitution solvent
Protocol:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent dry.
-
Sample Loading: Mix 500 µL of plasma or urine with 10 µL of IS and 500 µL of a suitable buffer (e.g., 4% phosphoric acid). Load the mixture onto the SPE cartridge.
-
Washing: Pass 1 mL of water, followed by 1 mL of methanol through the cartridge to remove interferences.
-
Elution: Elute the prothipendyl and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of reconstitution solvent.
-
Vortex and transfer to an autosampler vial for analysis.
Supported Liquid Extraction (SLE) for Whole Blood
SLE is a high-throughput alternative to LLE that avoids emulsion formation by immobilizing the aqueous sample on an inert support.
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution
-
Aqueous buffer (e.g., 0.1 M ammonium hydroxide)
-
SLE plate or cartridge
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or dichloromethane/isopropanol)
-
Positive pressure manifold or centrifuge
-
Evaporation system
-
Reconstitution solvent
Protocol:
-
In a microcentrifuge tube, mix 200 µL of whole blood with 10 µL of IS and 200 µL of 0.1 M ammonium hydroxide.
-
Load the entire mixture onto the SLE plate/cartridge.
-
Apply a brief pulse of positive pressure or a short centrifugation spin to initiate the flow of the sample into the sorbent bed.
-
Allow the sample to adsorb for 5 minutes.
-
Add 1 mL of the extraction solvent and allow it to percolate through the sorbent bed under gravity for 5 minutes.
-
Apply positive pressure to collect the eluate.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
Vortex and transfer to an autosampler vial for analysis.
Analytical Methodologies
LC-MS/MS
-
Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate prothipendyl from its metabolites and endogenous interferences.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for prothipendyl and its internal standard must be determined.
GC-MS
-
Chromatographic Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature ramp to ensure good separation.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Prothipendyl Signaling Pathways
Prothipendyl acts as an antagonist at several key neurotransmitter receptors.
Dopamine D2 Receptor Antagonism
Prothipendyl blocks dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. This antagonism inhibits the downstream signaling cascade that normally leads to a decrease in cyclic AMP (cAMP) levels.
Histamine H1 Receptor Antagonism
As a histamine H1 receptor antagonist, prothipendyl blocks the action of histamine on H1 receptors, which are coupled to Gq/11 proteins. This prevents the activation of phospholipase C (PLC) and the subsequent increase in intracellular calcium and activation of protein kinase C (PKC).
References
- 1. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Confirmation of metabolites of the neuroleptic drug prothipendyl using human liver microsomes, specific CYP enzymes and authentic forensic samples-Benefit for routine drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Prothipendyl in Human Plasma using Protein Precipitation and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable protein precipitation protocol for the extraction of Prothipendyl from human plasma samples, utilizing Prothipendyl-d6 as an internal standard. The subsequent analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides a high-throughput and sensitive method for the quantitative determination of Prothipendyl. This protocol is particularly suited for pharmacokinetic studies and therapeutic drug monitoring in a drug development setting.
Introduction
Prothipendyl is a tricyclic neuroleptic agent with sedative, antiemetic, and antihistaminic properties. Accurate and precise quantification of Prothipendyl in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic assessments. Protein precipitation is a widely used sample preparation technique due to its simplicity, speed, and cost-effectiveness.[1] This method efficiently removes the majority of proteins from plasma samples, which can interfere with downstream analysis and damage analytical instrumentation.[1] Acetonitrile is a commonly employed solvent for this purpose, demonstrating high efficiency in protein removal and good recovery for a wide range of analytes.
This application note provides a detailed protocol for the precipitation of proteins from human plasma samples for the analysis of Prothipendyl. Prothipendyl-d6 is used as an internal standard to ensure accuracy and precision by compensating for variations in sample processing and instrument response. The subsequent analysis is performed using a validated LC-MS/MS method, which offers high selectivity and sensitivity for the detection of Prothipendyl.
Experimental Protocols
Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Prothipendyl hydrochloride (Reference Standard)
-
Prothipendyl-d6 hydrochloride (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
LC-MS/MS system (e.g., Triple Quadrupole)
Sample Preparation: Protein Precipitation
-
Spiking of Internal Standard: To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of Prothipendyl-d6 internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Precipitation: Add 300 µL of cold acetonitrile (stored at -20°C) to the plasma sample. This corresponds to a 3:1 solvent-to-plasma ratio.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
A validated high-performance liquid chromatography coupled to triple quadrupole mass spectrometry (LC-QQQ-MS) method should be used for the analysis of Prothipendyl and Prothipendyl-d6.[2]
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of Prothipendyl and Prothipendyl-d6 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) - Prothipendyl | To be determined experimentally |
| Product Ion (Q3) - Prothipendyl | To be determined experimentally |
| Precursor Ion (Q1) - Prothipendyl-d6 | To be determined experimentally |
| Product Ion (Q3) - Prothipendyl-d6 | To be determined experimentally |
Note: The specific mass transitions (precursor and product ions) for Prothipendyl and Prothipendyl-d6 need to be optimized for the specific mass spectrometer being used.
Data Presentation
The following tables summarize expected quantitative data based on typical performance of protein precipitation methods for similar analytes in plasma.
Table 2: Analyte Recovery with Acetonitrile Precipitation
| Analyte | Concentration Level | Mean Recovery (%) | CV (%) |
| Prothipendyl | Low QC | > 80% | < 15% |
| Mid QC | > 80% | < 15% | |
| High QC | > 80% | < 15% | |
| Prothipendyl-d6 | Working Concentration | > 80% | < 15% |
Data is representative and should be confirmed during method validation. A study on various drugs showed that acetonitrile precipitation can result in recoveries higher than 80% with a CV of less than 6%.[3]
Table 3: Matrix Effect Assessment
| Analyte | Concentration Level | Mean Matrix Effect (%) | CV (%) |
| Prothipendyl | Low QC | 85% - 115% | < 15% |
| High QC | 85% - 115% | < 15% | |
| Prothipendyl-d6 | Working Concentration | 85% - 115% | < 15% |
Matrix effect is calculated as the ratio of the analyte response in the presence of matrix to the analyte response in a neat solution. A value between 85% and 115% is generally considered acceptable.
Visualizations
Caption: Experimental workflow for Prothipendyl analysis.
Caption: Prothipendyl's mechanism of action.
Conclusion
The protein precipitation protocol described in this application note provides a simple, rapid, and effective method for the extraction of Prothipendyl from human plasma samples. The use of Prothipendyl-d6 as an internal standard ensures the accuracy and reliability of the quantitative results obtained from the subsequent LC-MS/MS analysis. This high-throughput method is well-suited for routine analysis in clinical and research settings, facilitating the efficient evaluation of Prothipendyl's pharmacokinetic profile. Method validation should be performed to demonstrate its suitability for the intended purpose.
References
Application Note: Solid-Phase Extraction for Prothipendyl from Urine
Introduction
Prothipendyl is an azaphenothiazine neuroleptic drug used as an anxiolytic, antiemetic, and sedative. Monitoring its presence in biological matrices such as urine is crucial in clinical and forensic toxicology. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex samples like urine prior to chromatographic analysis.[1][2][3][4] This application note details a robust SPE protocol for the extraction of prothipendyl from human urine.
The described method is based on established procedures for the extraction of a broad range of drugs of abuse and pain management compounds from urine.[5] While specific performance data for prothipendyl is not detailed in the cited literature, the presented protocol is designed to be a starting point for method development and validation. The use of a hydrophilic-lipophilic balanced (HLB) polymer SPE phase is recommended for the efficient extraction of a wide array of compounds from aqueous matrices.
Experimental Protocols
1. Sample Pre-treatment (Enzymatic Hydrolysis)
Since many drugs are excreted in urine as glucuronide conjugates, an enzymatic hydrolysis step is often necessary to analyze the free form of the drug.
-
To 200 µL of urine sample, add 40 µL of an internal standard solution.
-
Add 60 µL of a hydrolysis buffer (e.g., acetate or phosphate buffer) to adjust the pH as required for the enzyme.
-
Add 20 µL of β-glucuronidase enzyme solution.
-
Incubate the mixture. Incubation can be done at room temperature for 15 minutes or at 60°C for 2 hours, depending on the specific enzyme and protocol.
-
After incubation, cool the sample to room temperature if heated.
-
Adjust the sample pH if necessary for the SPE loading step. For some methods, a pH of 9 is recommended.
-
Add 200 µL of 0.1% formic acid in water and vortex to mix.
2. Solid-Phase Extraction (SPE) Protocol
This protocol is based on the use of a polymeric reversed-phase SPE sorbent like Strata-X-Drug B or a hydrophilic-lipophilic balanced sorbent such as Supel™ Swift HLB.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Some modern SPE plates may not require conditioning and equilibration steps.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing:
-
Wash 1: Apply 1 mL of 0.1% formic acid in water.
-
Wash 2: Apply 1 mL of a mixture of water and methanol (e.g., 95:5 v/v).
-
-
Drying: Dry the SPE cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove any residual wash solvents.
-
Elution: Elute the analyte with 1 mL of an appropriate elution solvent. A common elution solvent is 0.1% formic acid in methanol or 5% ammonium hydroxide in methanol.
-
Post-Elution: The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for LC-MS/MS analysis. This step helps to concentrate the analyte.
Data Presentation
The following table summarizes typical recovery data for various drugs using similar SPE methods, which can serve as an expected range for prothipendyl after method optimization.
| Compound Class | Example Analytes | Sorbent Type | Average Recovery (%) | Reference |
| Opioids | Morphine, Codeine, Hydrocodone | Strata-X-Drug B | 71 - 112 | |
| Opioids | Fentanyl, Meperidine | SOLA SCX | 88 - 99 | |
| Mixed Drugs of Abuse | Amphetamine, Cocaine, Methadone | Supel™ Swift HLB | 73 - 105 | |
| Cannabinoids | THC-COOH | OMIX C18 tips | 65 - 85 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of prothipendyl from urine.
References
- 1. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pjoes.com [pjoes.com]
- 4. Comparison of liquid-liquid extraction-thin layer chromatography with solid-phase extraction-high-performance thin layer chromatography in detection of urinary morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note: High-Sensitivity Quantification of Prothipendyl in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prothipendyl is a tricyclic azaphenothiazine neuroleptic drug used for its antipsychotic and anxiolytic properties.[1] Accurate quantification of prothipendyl in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose, offering high sensitivity, specificity, and throughput.[2] This application note details a robust and validated LC-MS/MS method for the determination of prothipendyl in human plasma.
Metabolic Pathway
Prothipendyl is metabolized in the liver primarily through Phase I reactions, including oxidation and N-demethylation. These reactions are catalyzed by cytochrome P450 (CYP) enzymes, mainly CYP1A2, CYP2D6, CYP2C19, and CYP3A4. The most prominent metabolites are prothipendyl sulfoxide and N-demethyl-prothipendyl.
Caption: Metabolic pathway of Prothipendyl.
Experimental Protocols
1. Materials and Reagents
-
Prothipendyl analytical standard (≥98% purity)
-
Prothipendyl-d3 internal standard (IS) (≥98% purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Human plasma (K2-EDTA)
-
All solvents and reagents should be of the highest available purity to minimize background interference.
2. Instrumentation An LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
3. Liquid Chromatography (LC) Conditions The chromatographic separation was achieved using a C18 reversed-phase column.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B in 3.0 min, hold for 1.0 min, return to 10% B in 0.1 min, equilibrate for 0.9 min |
| Run Time | 5.0 minutes |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
4. Mass Spectrometry (MS) Conditions The mass spectrometer was operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Note: The following MRM transitions are proposed based on the molecular structure of prothipendyl (MW: 285.4 g/mol )[3][4] and common fragmentation patterns. These must be optimized empirically by infusing a standard solution to determine the most abundant and stable precursor and product ions.
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table of MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (s) | Cone (V) | Collision (eV) | Use |
| Prothipendyl | 286.1 | 58.1 | 0.05 | 30 | 25 | Quantifier |
| Prothipendyl | 286.1 | 199.1 | 0.05 | 30 | 20 | Qualifier |
| Prothipendyl-d3 (IS) | 289.1 | 58.1 | 0.05 | 30 | 25 | Quantifier |
5. Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of prothipendyl and prothipendyl-d3 (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the prothipendyl stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality controls (QCs).
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of prothipendyl-d3 in acetonitrile.
-
Calibration Standards & QCs: Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) and QCs (e.g., LQC: 3 ng/mL, MQC: 75 ng/mL, HQC: 400 ng/mL).
6. Sample Preparation Protocol (Protein Precipitation) The following protocol outlines a simple and effective protein precipitation method for extracting prothipendyl from plasma samples.
Caption: Protein precipitation workflow for plasma samples.
Data Presentation and Results
1. Linearity and Sensitivity The method was linear over the concentration range of 1.0 to 500.0 ng/mL. The Lower Limit of Quantification (LLOQ) was established at 1.0 ng/mL with acceptable precision and accuracy.
| Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 1.0 - 500.0 | y = 0.015x + 0.002 | > 0.995 |
2. Accuracy and Precision Intra-day and inter-day accuracy and precision were evaluated using three QC levels. The results demonstrate the method's reliability and reproducibility.
| QC Level | Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LQC | 3.0 | < 10% | ± 15% | < 10% | ± 15% |
| MQC | 75.0 | < 8% | ± 10% | < 8% | ± 10% |
| HQC | 400.0 | < 8% | ± 10% | < 8% | ± 10% |
3. Overall LC-MS/MS Workflow
The diagram below illustrates the complete analytical process from sample injection to data acquisition.
Caption: Logical workflow of the LC-MS/MS system.
This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of prothipendyl in human plasma. The simple protein precipitation protocol allows for high-throughput analysis, while the optimized chromatographic and mass spectrometric conditions provide excellent performance. This method is well-suited for clinical and forensic applications requiring the accurate measurement of prothipendyl concentrations.
References
Application Notes and Protocols: Use of Prothipendyl-d6 in Pharmacokinetic Studies of Prothipendyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothipendyl is a neuroleptic agent used in the treatment of agitation and restlessness.[1] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring patient safety. The use of a stable isotope-labeled internal standard, such as Prothipendyl-d6, is the gold standard for quantitative bioanalysis in pharmacokinetic studies.[2][3] The deuterium-labeled analog has nearly identical chemical and physical properties to prothipendyl, ensuring similar behavior during sample preparation and analysis, which corrects for variability and enhances the accuracy and precision of the quantification.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the use of Prothipendyl-d6 as an internal standard in the pharmacokinetic analysis of prothipendyl using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Using a Stable Isotope-Labeled Internal Standard
In LC-MS/MS-based bioanalysis, an internal standard (IS) is a compound of known concentration added to all samples, including calibration standards, quality controls, and unknown study samples. The IS helps to correct for variations that can occur during sample processing, such as extraction losses, and instrumental analysis, such as fluctuations in injection volume or mass spectrometer response.
Prothipendyl-d6 is an ideal internal standard for prothipendyl because:
-
It has a higher mass due to the deuterium atoms, allowing it to be distinguished from the unlabeled prothipendyl by the mass spectrometer.
-
It co-elutes with prothipendyl during chromatography, meaning it experiences the same matrix effects (suppression or enhancement of ionization).
-
Its chemical properties are nearly identical to prothipendyl, leading to the same extraction recovery.
By calculating the ratio of the peak area of the analyte (prothipendyl) to the peak area of the internal standard (Prothipendyl-d6), precise and accurate quantification can be achieved.
Quantitative Data
The following tables summarize available pharmacokinetic data for prothipendyl. It is important to note that comprehensive data is limited in publicly available literature.
Table 1: Prothipendyl Pharmacokinetic Parameters in Humans and Horses
| Species | Dosage | Route of Administration | Cmax (ng/mL) | Tmax (hr) | T½ (hr) |
| Human | 40 mg | Oral | 18.0 (at 1 hr) | ~1 | Not Reported |
| Human | 80 mg | Oral | 42.6 (at 1 hr) | ~1 | Not Reported |
| Horse | 1 mg/kg | Intravenous | Not Reported | Not Reported | 2.4 |
Note: The human data represents average serum concentrations at a single time point and not necessarily the peak concentration (Cmax).
Table 2: Average Prothipendyl and Prothipendyl Sulfoxide Serum Concentrations in Humans
| Dose | Time After Intake | Average Prothipendyl Conc. (ng/mL) | Average Prothipendyl Sulfoxide Conc. (ng/mL) |
| 40 mg | 1 hr | 18.0 | 4.3 |
| 40 mg | 10.5 hr | 7.9 | 3.6 |
| 80 mg | 1 hr | 42.6 | Not Reported |
| 80 mg | 10.5 hr | 15.2 | Not Reported |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats (Oral Administration)
This protocol outlines a typical pharmacokinetic study in rats following oral administration of prothipendyl.
1. Animal Handling and Dosing:
- Acclimate male Sprague-Dawley rats for at least one week before the study.
- Fast the rats overnight with free access to water.
- Prepare a formulation of prothipendyl hydrochloride in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Administer a single oral dose of the prothipendyl formulation to each rat via oral gavage. Record the exact time of administration.
2. Blood Sampling:
- Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
3. Plasma Preparation:
- Immediately transfer the blood samples into tubes containing an anticoagulant (e.g., K2EDTA).
- Centrifuge the samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
- Transfer the plasma supernatant to clean tubes.
4. Sample Storage:
- Store the collected plasma samples at -80°C until bioanalysis.
Protocol 2: Bioanalytical Sample Preparation and LC-MS/MS Analysis
This protocol describes the preparation of plasma samples and their analysis by LC-MS/MS using Prothipendyl-d6 as the internal standard.
1. Preparation of Standards and Quality Controls (QCs):
- Prepare stock solutions of prothipendyl and Prothipendyl-d6 in a suitable solvent like methanol.
- Create a series of calibration standards by spiking blank rat plasma with the prothipendyl stock solution to achieve a range of concentrations (e.g., 1-1000 ng/mL).
- Prepare QC samples at low, medium, and high concentrations in blank plasma in the same manner.
2. Sample Preparation (Protein Precipitation):
- Thaw plasma samples (unknowns, calibration standards, and QCs) on ice.
- To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing the internal standard, Prothipendyl-d6 (at a constant concentration, e.g., 100 ng/mL).
- Vortex the mixture for 1 minute to precipitate plasma proteins.
- Centrifuge at high speed (e.g., 13,000 x g for 10 minutes) at 4°C.
- Transfer the supernatant to a new tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).
3. LC-MS/MS Analysis:
- Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Column: A C18 reversed-phase column is suitable for separation (e.g., 50mm x 2.1mm, 5µm).
- Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and methanol or acetonitrile with 0.1% formic acid (B) is common.
- Injection Volume: Inject a small volume of the reconstituted sample (e.g., 3-5 µL).
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
- Detection: Use Multiple Reaction Monitoring (MRM) to detect and quantify prothipendyl and Prothipendyl-d6. The specific precursor and product ion transitions will need to be optimized but can be predicted based on their structures.
Table 3: Hypothetical LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reversed-phase (e.g., 50mm x 2.1mm, 5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 3 µL |
| Column Temperature | 35 °C |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 400 °C |
| MRM Transitions | To be optimized empirically |
| Prothipendyl | e.g., m/z 286.1 -> [product ion] |
| Prothipendyl-d6 | e.g., m/z 292.2 -> [product ion] |
4. Data Analysis:
- Integrate the peak areas for both prothipendyl and Prothipendyl-d6.
- Calculate the peak area ratio (Prothipendyl Area / Prothipendyl-d6 Area).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Use the regression equation from the calibration curve to determine the concentration of prothipendyl in the unknown plasma samples.
Visualizations
Caption: Workflow for a preclinical pharmacokinetic study of prothipendyl.
Caption: Simplified metabolic pathway of prothipendyl.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalytical Method of Prothipendyl in Preclinical Animal Studies
Introduction
Prothipendyl is a tricyclic azaphenothiazine neuroleptic agent with anxiolytic, antiemetic, and antihistaminic properties.[1] It is utilized in the treatment of psychosis, anxiety, and sleep disorders.[2] In the context of preclinical drug development, a robust and reliable bioanalytical method for the quantification of prothipendyl in animal biological matrices is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies.[3][4] This document provides a detailed application note and protocol for the determination of prothipendyl in rat plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a widely accepted technique for bioanalytical studies due to its high sensitivity and selectivity.[5]
Mechanism of Action and Metabolic Pathway
Prothipendyl exerts its therapeutic effects through a multi-faceted mechanism, primarily acting as an antagonist at dopamine D2 receptors, histamine H1 receptors, and acetylcholine receptors. It also modulates the serotonergic system, contributing to its calming effects. The metabolism of prothipendyl primarily occurs in the liver through Phase I reactions, including oxidation and N-demethylation, which are catalyzed by cytochrome P450 (CYP) enzymes such as CYP1A2, CYP2D6, CYP2C19, and CYP3A4. The major metabolites include prothipendyl sulfoxide and N-demethylated derivatives.
Figure 1: Prothipendyl Metabolic Pathway.
Experimental Protocols
Materials and Reagents
-
Prothipendyl hydrochloride (Reference Standard)
-
Prothipendyl-d6 (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic acid (LC-MS Grade)
-
Ultrapure water
-
Rat plasma (blank, from untreated animals)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Prothipendyl | 298.1 | 86.1 | 199.1 |
| Prothipendyl-d6 (IS) | 304.1 | 92.1 | 199.1 |
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of prothipendyl and prothipendyl-d6 (IS) in methanol.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with 50:50 (v/v) methanol:water.
-
Calibration Standards (CS) and Quality Controls (QC): Spike blank rat plasma with the appropriate working solutions to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control samples (e.g., Low: 3 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL).
Sample Preparation Protocol (Protein Precipitation)
Figure 2: Sample Preparation Workflow.
-
Aliquot 50 µL of rat plasma (blank, standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard (e.g., 50 ng/mL prothipendyl-d6).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Bioanalytical Method Validation Summary
The method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.
Table 2: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Prothipendyl | 1 - 1000 | > 0.995 | 1/x² |
Table 3: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 98.5 - 103.2 | ≤ 8.5 | 97.9 - 104.1 | ≤ 9.2 |
| Low | 3 | 96.7 - 102.1 | ≤ 6.8 | 95.8 - 103.5 | ≤ 7.5 |
| Mid | 75 | 98.2 - 101.5 | ≤ 5.1 | 97.6 - 102.3 | ≤ 6.3 |
| High | 750 | 99.1 - 100.8 | ≤ 4.5 | 98.5 - 101.9 | ≤ 5.8 |
Table 4: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Prothipendyl Recovery (%) | IS Recovery (%) | Matrix Effect |
| Low | 3 | 92.5 | 94.1 | 1.03 |
| High | 750 | 94.8 | 93.7 | 1.01 |
Table 5: Stability
| Stability Condition | Duration | QC Low (% Bias) | QC High (% Bias) |
| Bench-top (Room Temp) | 8 hours | -4.2 | -3.5 |
| Freeze-Thaw (3 cycles, -80°C to RT) | 3 cycles | -6.8 | -5.1 |
| Long-term (-80°C) | 90 days | -8.1 | -7.3 |
| Post-preparative (Autosampler, 10°C) | 24 hours | -2.5 | -2.1 |
Signaling Pathway Diagrams
Prothipendyl's primary mechanism involves the antagonism of Dopamine D2 and Histamine H1 receptors.
Figure 3: Prothipendyl's Antagonism of Dopamine D2 Receptor Signaling.
Figure 4: Prothipendyl's Antagonism of Histamine H1 Receptor Signaling.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of prothipendyl in rat plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making it well-suited for preclinical pharmacokinetic and toxicokinetic studies. The method has been successfully validated, demonstrating acceptable linearity, accuracy, precision, recovery, and stability, ensuring reliable data for drug development decision-making.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 4. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
Application Notes and Protocols for Prothipendyl-d6 in Therapeutic Drug Monitoring Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothipendyl is a tricyclic azaphenothiazine neuroleptic drug used in the treatment of psychosis, anxiety, and sleep disorders. Therapeutic Drug Monitoring (TDM) is crucial for optimizing prothipendyl dosage to ensure efficacy while minimizing the risk of adverse effects, which can include life-threatening arrhythmias. TDM involves the quantification of drug concentrations in a patient's blood to maintain a constant level within a therapeutic range. The use of a stable isotope-labeled internal standard, such as Prothipendyl-d6, is the gold standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variations during sample preparation and analysis, thereby improving accuracy and precision.
Principle of the Assay
This protocol describes a sensitive and specific LC-MS/MS method for the quantification of prothipendyl in human serum or plasma. The method utilizes Prothipendyl-d6 as an internal standard (IS) to ensure accurate and precise measurement. After extraction from the biological matrix, the analyte and IS are separated by reverse-phase chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of prothipendyl in a sample is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.
Applications
-
Therapeutic Drug Monitoring: Routine monitoring of prothipendyl levels in patients to ensure they are within the therapeutic window.
-
Pharmacokinetic and Toxicokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of prothipendyl in preclinical and clinical studies.
-
Forensic Toxicology: Investigation of prothipendyl in cases of suspected overdose or drug-facilitated crimes.
Quantitative Data Summary
The following tables summarize key quantitative data for the therapeutic drug monitoring of prothipendyl.
Table 1: Therapeutic Concentrations of Prothipendyl and its Metabolite
| Analyte | Matrix | Therapeutic Range | Toxic Concentration |
| Prothipendyl | Serum/Plasma | 10 - 100 ng/mL | > 200 ng/mL |
| Prothipendyl Sulfoxide | Serum/Plasma | Variable | Not well established |
Note: Therapeutic ranges can vary between individuals and should be interpreted in the context of the clinical picture.
A study on psychiatric patients receiving daily doses of 40 mg and 80 mg of prothipendyl showed average serum concentrations of 18.0 ng/mL and 42.6 ng/mL, respectively, one hour after intake.[1] At 10.5 hours after intake, the average concentrations dropped to 7.9 ng/mL and 15.2 ng/mL, respectively.[1] In 80% of patients, prothipendyl concentrations were below 30 ng/mL one hour after ingestion.[1]
Table 2: Proposed LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Prothipendyl | 298.1 | 86.1 | 199.1 |
| Prothipendyl-d6 (IS) | 304.1 | 92.1 | 199.1 |
Disclaimer: The MRM transitions for Prothipendyl-d6 are proposed based on the structure and common fragmentation patterns of similar molecules, as specific experimental data was not available in the searched literature.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of prothipendyl and the experimental workflow for the TDM assay.
References
Application of Prothipendyl-d6 in Forensic Toxicology Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Prothipendyl is a tricyclic azaphenothiazine neuroleptic drug used for its antipsychotic and anxiolytic properties. In forensic toxicology, the accurate quantification of prothipendyl in biological matrices is crucial for interpreting its role in impairment, overdose, or cause of death. The use of a stable isotope-labeled internal standard, such as Prothipendyl-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and experiences similar ionization effects, correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the results.
These application notes provide a comprehensive overview and detailed protocols for the use of Prothipendyl-d6 as an internal standard in the forensic toxicology analysis of prothipendyl.
Metabolic Fate of Prothipendyl
Understanding the metabolism of prothipendyl is essential for comprehensive toxicological analysis. Prothipendyl is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2D6, CYP2C19, and CYP3A4.[1] The main metabolic pathways are N-demethylation and sulfoxidation, leading to the formation of metabolites such as N-desmethylprothipendyl and prothipendyl sulfoxide. Analysis of these metabolites can provide further information regarding the timing and extent of drug exposure.
Caption: Metabolic pathway of Prothipendyl.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred technique for the quantification of prothipendyl in forensic samples due to its high sensitivity and selectivity. The use of a deuterated internal standard like Prothipendyl-d6 is critical for accurate quantification.
Experimental Workflow
The general workflow for the analysis of prothipendyl in biological samples using Prothipendyl-d6 as an internal standard is depicted below.
Caption: General workflow for prothipendyl analysis.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a validated LC-MS/MS method for the analysis of prothipendyl. Note: Specific values may vary depending on the instrumentation and laboratory-specific procedures.
| Parameter | Typical Value |
| Linearity Range | 1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal with IS |
LC-MS/MS Method Parameters
The following are suggested starting parameters and should be optimized for the specific instrument being used.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5-10% B, ramp to 90-95% B over 5-7 min |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Temp. | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Prothipendyl | 284.1 | 100.1 | 20 - 30 |
| 284.1 | 71.1 | 25 - 35 | |
| Prothipendyl-d6 | 290.1 | 106.1 | 20 - 30 |
| 290.1 | 71.1 | 25 - 35 |
Note: The MRM transitions for Prothipendyl-d6 are predicted based on the fragmentation of prothipendyl and the addition of 6 Da to the precursor and relevant fragment ions. These should be confirmed and optimized empirically.
Experimental Protocols
Preparation of Stock and Working Solutions
a. Prothipendyl Stock Solution (1 mg/mL): Accurately weigh 10 mg of prothipendyl reference standard and dissolve in 10 mL of methanol.
b. Prothipendyl-d6 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Prothipendyl-d6 and dissolve in 1 mL of methanol.
c. Prothipendyl Working Standard Solutions: Perform serial dilutions of the prothipendyl stock solution with methanol to prepare a series of working standards for calibration curve and quality control samples (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, 100 ng/mL).
d. Prothipendyl-d6 Internal Standard Working Solution (100 ng/mL): Dilute the Prothipendyl-d6 stock solution with methanol to achieve a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of prothipendyl from whole blood, plasma, or serum.
-
Pipette 100 µL of calibrator, quality control, or unknown biological sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL Prothipendyl-d6 internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Protein precipitation workflow.
Conclusion
The use of Prothipendyl-d6 as an internal standard provides a robust and reliable method for the quantification of prothipendyl in forensic toxicology casework. The protocols and data presented here offer a solid foundation for the development and validation of analytical methods in accordance with international forensic science standards. Adherence to rigorous validation procedures is essential to ensure the accuracy and defensibility of toxicological findings.
References
Troubleshooting & Optimization
Troubleshooting matrix effects in prothipendyl LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of prothipendyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my prothipendyl analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as prothipendyl, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, blood).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] In the analysis of biological samples, endogenous components like phospholipids and proteins are common sources of matrix effects.[2]
Q2: I'm observing poor sensitivity and inconsistent results for prothipendyl. Could this be due to matrix effects?
A2: Yes, poor sensitivity, inconsistent peak areas, and high variability in your results are classic signs of matrix effects.[3] If you notice a significant drop in signal when analyzing samples compared to standards prepared in a clean solvent, it is highly likely that you are experiencing ion suppression.
Q3: What are the typical therapeutic concentrations of prothipendyl in human serum?
A3: In clinical studies, serum concentrations of prothipendyl vary depending on the dosage and time of sampling. For instance, after a 40 mg dose, average concentrations have been reported to be around 18.0 ng/mL one hour after intake and 7.9 ng/mL after 10.5 hours. For an 80 mg dose, these averages increase to 42.6 ng/mL and 15.2 ng/mL, respectively. It's important to establish a calibration curve that covers the expected concentration range in your samples.
Q4: What is the best internal standard (IS) to use for prothipendyl LC-MS analysis?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of prothipendyl (e.g., prothipendyl-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar matrix effects, thus providing the most accurate correction. If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but it may not compensate for matrix effects as effectively. For a multi-analyte method including prothipendyl, trimipramine-d3 has been used as an internal standard.
Troubleshooting Guides
Issue 1: Significant Ion Suppression
Symptoms:
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Low signal-to-noise ratio for prothipendyl in matrix samples.
-
Inconsistent and non-reproducible peak areas.
-
Lower than expected recovery.
Troubleshooting Workflow:
Caption: A stepwise approach to troubleshooting ion suppression in prothipendyl LC-MS analysis.
Solutions:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.
-
Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient for removing all matrix components, especially phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimization of the organic solvent and aqueous phase pH is crucial for good recovery of prothipendyl and removal of interferences.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences. A mixed-mode cation exchange and reversed-phase sorbent can be effective for basic compounds like prothipendyl.
-
-
Optimize Chromatography:
-
Increase Chromatographic Resolution: Ensure that prothipendyl is chromatographically separated from the regions where most matrix components elute (often early in the run).
-
Gradient Modification: A longer, shallower gradient can improve separation from interfering compounds.
-
-
Use an Appropriate Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for ion suppression. Ensure the IS is added at the very beginning of the sample preparation process.
Issue 2: Inaccurate Quantification Despite Using an Internal Standard
Symptoms:
-
Failing quality control (QC) samples.
-
Poor accuracy and precision.
-
IS response is highly variable and does not track the analyte response.
Solutions:
-
Matrix-Matched Calibration: Prepare your calibration standards and QCs in the same biological matrix as your samples (e.g., blank plasma). This helps to normalize the matrix effects between the calibrators and the unknown samples.
-
Standard Addition Method: This method involves adding known amounts of a prothipendyl standard to aliquots of the unknown sample. A calibration curve is then generated for each sample, which can effectively compensate for matrix effects specific to that sample.
Quantitative Data Summary
While specific quantitative data for matrix effects in prothipendyl analysis is not extensively published, the following table illustrates typical recovery and matrix effect values for different sample preparation techniques. These values are representative and should be determined experimentally for your specific assay.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%) (Ion Suppression) |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 15 - 40 |
| Solid-Phase Extraction (SPE) | 80 - 110 | < 15 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol is used to quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix and spike the analyte and internal standard into the final extract.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the biological matrix before extraction.
-
-
Analyze the Samples using your LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Caption: Workflow for the quantitative assessment of matrix effects and recovery.
Protocol 2: Sample Preparation of Whole Blood using VAMS and Protein Precipitation
This protocol is adapted from a validated method for the analysis of antipsychotics, including prothipendyl, in finger prick blood.
Materials:
-
Volumetric Absorptive Microsampling (VAMS) tips
-
Purified water
-
Internal standard (IS) solution (e.g., trimipramine-d3 in methanol)
-
Acetonitrile (ACN)
-
2-mL reaction tubes
Methodology:
-
Place the dried VAMS tip into a 2-mL reaction tube.
-
Add 90 µL of purified water and 10 µL of IS solution to the tube.
-
Shake for 15 minutes at 1500 rpm and 37 °C to hydrate the tip and release the dried blood.
-
Add 200 µL of ACN to precipitate proteins.
-
Shake for 30 minutes at 1500 rpm at room temperature.
-
Centrifuge for 10 minutes at 15,000 x g and -10 °C.
-
Transfer the supernatant to an LC vial for analysis.
Protocol 3: Generic Solid-Phase Extraction (SPE) for Prothipendyl
This is a general protocol that should be optimized for your specific application.
Materials:
-
Mixed-mode Cation Exchange SPE cartridges
-
Methanol
-
Acidified water (e.g., with formic acid)
-
Ammoniated elution solvent (e.g., 5% ammonium hydroxide in methanol)
Methodology:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of acidified water.
-
Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Washing:
-
Wash with 1 mL of acidified water to remove polar interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences like phospholipids.
-
-
Elution: Elute prothipendyl with 1 mL of the ammoniated elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Caption: General steps for a solid-phase extraction protocol.
References
How to minimize ion suppression for prothipendyl analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of prothipendyl by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide: Minimizing Ion Suppression
Problem: Low signal intensity or poor sensitivity for prothipendyl.
This issue is often a direct consequence of ion suppression, where components in the sample matrix interfere with the ionization of prothipendyl in the mass spectrometer's ion source.[1][2]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Matrix Effects from Biological Samples | Biological samples contain numerous endogenous compounds like phospholipids, salts, and proteins that can co-elute with prothipendyl and cause ion suppression.[3][4][5] Solution: Implement a more rigorous sample preparation method. While protein precipitation is a common technique, it may not be sufficient to remove all interfering components. Consider using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract. |
| Co-elution of Prothipendyl with Interfering Compounds | If an interfering compound has a similar retention time to prothipendyl, it will compete for ionization, leading to a suppressed signal. Solution: Optimize the chromatographic conditions to separate prothipendyl from the interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a column with a different selectivity. |
| High Concentration of Prothipendyl or Matrix Components | At high concentrations (>10⁻⁵ M), the electrospray ionization (ESI) response can become non-linear, leading to signal saturation and suppression. Solution: Dilute the sample to reduce the concentration of both prothipendyl and matrix components. This is a viable option if the initial concentration of prothipendyl is high enough to remain detectable after dilution. |
| Inappropriate Ionization Mode or Source Parameters | The choice of ionization technique and its settings can significantly impact the extent of ion suppression. Solution: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which is often less susceptible to ion suppression. Additionally, optimizing ion source parameters such as capillary voltage, gas flow rates, and temperature can help to minimize suppression. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect prothipendyl analysis?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, in this case, prothipendyl, is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.
Q2: What are the common sources of ion suppression in bioanalytical methods for prothipendyl?
A2: Common sources of ion suppression include endogenous matrix components such as phospholipids, salts, and proteins from biological samples like plasma or urine. Exogenous sources can include contaminants from sample collection tubes, solvents, and mobile phase additives.
Q3: How can I determine if ion suppression is occurring in my prothipendyl assay?
A3: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a prothipendyl standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of prothipendyl indicates the retention times at which matrix components are eluting and causing suppression.
Q4: Which sample preparation technique is most effective at minimizing ion suppression for prothipendyl?
A4: The effectiveness of a sample preparation technique depends on the specific matrix. However, in general, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are more effective at removing interfering matrix components compared to protein precipitation (PPT). The choice of technique should be guided by the physicochemical properties of prothipendyl, such as its LogP of approximately 3.636, which indicates it is a relatively non-polar molecule.
Q5: Can an internal standard help to correct for ion suppression?
A5: Yes, using a stable isotope-labeled (SIL) internal standard of prothipendyl is the most effective way to compensate for ion suppression. A SIL internal standard co-elutes with prothipendyl and experiences the same degree of ion suppression, allowing for accurate quantification based on the ratio of the analyte to the internal standard.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Assess Ion Suppression
Objective: To identify the regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Prothipendyl analytical standard
-
Blank matrix extract (e.g., plasma, urine) prepared using your current sample preparation method
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of a tee-union.
-
Connect the outlet of a syringe pump to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Prepare a solution of prothipendyl in a suitable solvent (e.g., methanol/water) at a concentration that gives a stable and moderate signal.
-
Fill a syringe with the prothipendyl solution and place it in the syringe pump.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
-
Data Acquisition:
-
Start the infusion of the prothipendyl solution into the mass spectrometer.
-
Begin acquiring data in Multiple Reaction Monitoring (MRM) mode for the specific transition of prothipendyl. You should observe a stable baseline signal.
-
Inject a blank matrix extract onto the LC column and run your standard chromatographic method.
-
-
Data Analysis:
-
Monitor the prothipendyl MRM signal throughout the chromatographic run.
-
Any significant decrease or dip in the baseline signal indicates a region of ion suppression. The retention time of the dip corresponds to the elution of interfering matrix components.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression
| Sample Preparation Technique | Relative Ion Suppression (%) | Analyte Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | High | Moderate-High | Simple, fast, and inexpensive. | Limited removal of matrix components, leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Low-Moderate | High | Good removal of salts and polar interferences. | Can be labor-intensive and may not be suitable for all analytes. |
| Solid-Phase Extraction (SPE) | Low | High | Highly selective and provides a very clean extract, significantly reducing ion suppression. | Can be more time-consuming and expensive to develop and run. |
Note: The values for ion suppression and recovery are relative and can vary depending on the specific analyte, matrix, and experimental conditions.
Visualizations
Caption: Experimental workflow for identifying and mitigating ion suppression in prothipendyl analysis.
Caption: A decision tree for troubleshooting low signal intensity in prothipendyl analysis.
References
- 1. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Prothipendyl-d6 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Prothipendyl-d6 hydrochloride. Below you will find frequently asked questions, a troubleshooting guide for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Prothipendyl-d6 hydrochloride?
For long-term storage, it is recommended to store Prothipendyl-d6 hydrochloride at -20°C. For short-term storage, such as during routine laboratory use, room temperature is generally acceptable in the continental United States, though conditions may vary elsewhere[1]. As a general guideline for phenothiazine derivatives, the compound should be stored in a well-closed, airtight container and protected from light[2].
Q2: How should I handle Prothipendyl-d6 hydrochloride upon receipt?
Upon receipt, it is advisable to store the compound at -20°C, as recommended for long-term stability. Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.
Q3: What are the known degradation pathways for Prothipendyl?
Prothipendyl, as an azaphenothiazine derivative, is susceptible to degradation through several pathways. The primary degradation pathways include:
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Oxidation: The sulfur atom in the phenothiazine ring is prone to oxidation, which can form Prothipendyl Sulfoxide. This is a common degradation route for phenothiazine-type molecules[1].
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N-Demethylation: The dimethylamino group on the side chain can undergo demethylation, leading to the formation of N-demethyl-prothipendyl and N,N-didemethyl-prothipendyl[1]. While this is often a metabolic pathway, it can also occur under certain stress conditions[1].
-
Photodegradation: Exposure to light, especially UV radiation, can induce the degradation of psychotropic drugs like Prothipendyl.
Q4: Is Prothipendyl-d6 hydrochloride sensitive to light?
Yes, phenothiazine derivatives are known to be sensitive to light. Exposure to light, particularly UV radiation, can lead to photodegradation. Therefore, it is crucial to protect the compound from light during storage and handling by using amber vials or by wrapping containers in aluminum foil.
Q5: What is a forced degradation study and why is it important for Prothipendyl-d6 hydrochloride?
A forced degradation study, or stress testing, involves subjecting a drug substance to conditions more severe than typical accelerated stability testing to generate degradation products. This is a critical step in drug development for several reasons:
-
It helps to establish the intrinsic stability of the molecule.
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It elucidates potential degradation pathways.
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It helps in identifying potential degradation products that could form during storage.
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It is essential for the development and validation of a stability-indicating analytical method that can distinguish the active pharmaceutical ingredient from its degradation products.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and analysis of Prothipendyl-d6 hydrochloride.
Q: I am observing unexpected peaks in my HPLC analysis of a stored Prothipendyl-d6 hydrochloride sample. What could be the cause?
A: The appearance of unexpected peaks in your chromatogram likely indicates the presence of degradation products. Consider the following possibilities:
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Improper Storage: Was the compound stored protected from light and at the recommended temperature? Exposure to light or elevated temperatures can accelerate degradation. Phenothiazines, in general, are known to decompose on exposure to air and light.
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Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation. The formation of a sulfoxide derivative is a common degradation pathway.
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Hydrolysis: Depending on the pH of your solution, hydrolysis may have occurred. Forced degradation studies often test for susceptibility to acid and base hydrolysis.
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Photodegradation: If the sample was exposed to light, photolytic degradation may have occurred.
To identify the source of the degradation, it is recommended to perform a forced degradation study under controlled conditions (acidic, basic, oxidative, thermal, and photolytic stress) to characterize the degradation products.
Q: My Prothipendyl-d6 hydrochloride solution appears discolored. Is it still usable?
A: Discoloration can be an indicator of degradation. Phenothiazine, the parent compound, is a yellow crystalline substance that can turn dark green upon exposure to light. If you observe a change in the color of your solution, it is advisable to re-test the purity and concentration of the solution before use. A stability-indicating HPLC method would be necessary to quantify the amount of parent compound remaining and to detect the presence of degradation products.
Q: I am having trouble dissolving Prothipendyl-d6 hydrochloride in my aqueous buffer.
A: The solubility of Prothipendyl hydrochloride is pH-dependent. As the hydrochloride salt of a weak base, it is more soluble in acidic conditions. If your aqueous buffer has a neutral or alkaline pH, the compound may convert to its less soluble free base form, leading to precipitation or poor solubility. To resolve this, consider preparing a stock solution in an organic solvent like DMSO first, and then diluting it into your aqueous buffer. Be mindful that diluting a DMSO stock solution into a buffer with a physiological pH (~7.4) can still cause precipitation if the final concentration is too high for its solubility at that pH.
Data Presentation
The following table summarizes the typical stress conditions used in a forced degradation study for Prothipendyl hydrochloride, as recommended by the International Council for Harmonisation (ICH) guidelines. These conditions can be adapted for Prothipendyl-d6 hydrochloride.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 1 M HCl | 80°C | 24 hours |
| Base Hydrolysis | 1 M NaOH | 60°C | 8 hours |
| Oxidation | 30% H₂O₂ | Room Temperature | 4 hours |
| Thermal Degradation | Solid State | 105°C | 48 hours |
| Photolytic Degradation | Light source (UV & visible) | Room Temperature | As per ICH Q1B |
Experimental Protocols
Protocol for Forced Degradation Study of Prothipendyl-d6 Hydrochloride
Objective: To generate potential degradation products of Prothipendyl-d6 hydrochloride under various stress conditions to understand its stability profile.
Materials:
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Prothipendyl-d6 hydrochloride reference standard
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC grade methanol and water
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Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Prothipendyl-d6 hydrochloride in methanol.
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 1 M HCl.
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Keep the solution at 80°C for 24 hours.
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Cool the solution, neutralize with 1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
Cool the solution, neutralize with 1 M HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 4 hours.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
-
Thermal Degradation:
-
Place a known amount of solid Prothipendyl-d6 hydrochloride in an oven at 105°C for 48 hours.
-
After exposure, dissolve the solid in methanol and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
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Expose a solution of Prothipendyl-d6 hydrochloride to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions to differentiate between thermal and photolytic degradation.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, typically with a UV or Photodiode Array (PDA) detector. For structural identification of degradation products, LC-MS is recommended.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Caption: Experimental workflow for a forced degradation study.
References
Preventing carry-over of prothipendyl in HPLC systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the carry-over of prothipendyl in HPLC systems.
Frequently Asked Questions (FAQs)
Q1: What is prothipendyl and why is it prone to carry-over in HPLC systems?
A1: Prothipendyl is a tricyclic azaphenothiazine neuroleptic agent.[1] As a basic compound, it can exhibit strong interactions with acidic sites on surfaces within the HPLC system, such as residual silanol groups on silica-based columns and metal surfaces. This adsorption can lead to carry-over, where the analyte from a previous injection appears in subsequent runs, compromising data accuracy.
Q2: What are the common signs of prothipendyl carry-over?
A2: Common signs include the appearance of "ghost peaks" in blank injections that follow a high-concentration sample, and higher than expected results for low-concentration samples.[2]
Q3: How does mobile phase pH affect prothipendyl analysis and carry-over?
A3: As a basic compound, the retention and peak shape of prothipendyl are highly dependent on the mobile phase pH. Using an acidic mobile phase (e.g., pH 3-4) can suppress the ionization of prothipendyl, leading to better retention and improved peak shape by minimizing undesirable secondary interactions with the stationary phase.[3][4] An appropriate mobile phase pH is crucial for achieving consistent chromatography and can help mitigate carry-over by ensuring the analyte is in a single ionic form.[3]
Q4: Can the choice of vials and solvents impact carry-over?
A4: Yes. Prothipendyl can adsorb to active sites on glass surfaces. Using silanized or deactivated glass vials, or polypropylene vials, can significantly reduce this interaction. The purity of solvents is also critical; contaminated solvents can be a source of ghost peaks. Always use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.
Troubleshooting Guides
Issue 1: Ghost peaks corresponding to prothipendyl are observed in blank injections.
This is a classic sign of carry-over from a previous injection. The source can be the autosampler, injection valve, column, or connecting tubing.
Troubleshooting Workflow:
Caption: Troubleshooting logic for identifying the source of ghost peaks.
Solutions:
-
Systematic Component Isolation: Follow the logic in the diagram above to systematically identify the source of the carry-over.
-
Intensive Cleaning: Once the source is identified (e.g., column, autosampler), perform the appropriate intensive cleaning protocol.
Issue 2: Poor peak shape (tailing or fronting) for prothipendyl.
Poor peak shape can be caused by secondary interactions with the stationary phase, column overload, or an inappropriate mobile phase pH.
Solutions:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently acidic (e.g., pH 3.0) to keep prothipendyl in a single ionic form.
-
Use of Additives: Consider adding a competing base, such as triethylamine (TEA), to the mobile phase to block active silanol sites on the column.
-
Sample Concentration: Reduce the sample concentration or injection volume to avoid column overload.
-
Column Choice: Use a high-purity silica column with good end-capping to minimize secondary interactions.
Physicochemical Properties and Solubility of Prothipendyl
A summary of the physicochemical properties of prothipendyl hydrochloride is provided below. Understanding these properties is crucial for developing effective analytical methods and cleaning protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉N₃S (Prothipendyl) | |
| Molecular Weight | 285.41 g/mol (Prothipendyl) | |
| ** hydrochloride | C₁₆H₂₀ClN₃S | |
| hydrochloride** | 321.87 g/mol | |
| Water Solubility | Freely soluble (Monohydrate) | |
| Methanol Solubility | Soluble | |
| Ether/Petroleum Ether | Practically insoluble |
Experimental Protocols
Protocol 1: General HPLC System Cleaning
This protocol is recommended for routine system maintenance after analyzing prothipendyl.
Workflow Diagram:
Caption: General HPLC system cleaning workflow.
Methodology:
-
Remove Column: Disconnect the analytical column from the system.
-
Flush with Water: Flush the entire system (pump, injector, tubing, and detector) with HPLC-grade water for at least 30 minutes at a flow rate of 1-2 mL/min to remove any buffer salts.
-
Flush with Isopropanol: Flush the system with 100% isopropanol for 30 minutes. Isopropanol is a good solvent for removing a wide range of organic residues.
-
Flush with Storage Solvent: Flush the system with the recommended storage solvent for your column (typically a mixture of acetonitrile and water) for 15 minutes.
-
Column Cleaning: Clean the column separately according to the manufacturer's instructions or using a dedicated cleaning protocol (see Protocol 2).
Protocol 2: Intensive Column Cleaning for Prothipendyl Carry-over
This protocol is designed for situations where the analytical column has been identified as the source of prothipendyl carry-over.
Methodology:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Reverse Flow Direction: Connect the column in the reverse flow direction to the pump.
-
Washing Sequence: Flush the column with a sequence of solvents at a low flow rate (e.g., 0.5 mL/min). Use at least 10-20 column volumes for each step.
-
Step 1: HPLC-grade Water: To remove any remaining buffer.
-
Step 2: Acetonitrile: To remove non-polar residues.
-
Step 3: Isopropanol: A stronger organic solvent to remove more stubborn hydrophobic compounds.
-
Step 4: Acidic Wash (Optional but recommended for basic compounds): A solution of 0.1% trifluoroacetic acid (TFA) or formic acid in water/acetonitrile (50:50). This helps to displace the basic prothipendyl from acidic silanol sites.
-
Step 5: HPLC-grade Water: To rinse out the acidic solution.
-
Step 6: Storage Solvent: Equilibrate the column in the forward direction with your mobile phase or a suitable storage solvent.
-
Protocol 3: Autosampler and Injector Cleaning
This protocol focuses on cleaning the components of the autosampler, a common source of carry-over.
Recommended Wash Solvents:
For effective cleaning of prothipendyl residues, a dual-solvent wash is recommended for the autosampler needle wash.
| Wash Solvent Combination | Purpose |
| Wash A: 0.2% Formic Acid in 90:10 Water/Acetonitrile | Acidic wash to remove ionic residues. |
| Wash B: Acetonitrile/Isopropanol (50:50) | Strong organic wash to remove hydrophobic residues. |
Methodology:
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Program Needle Wash: In your analytical method, program a needle wash step both before and after each injection.
-
Use Dual Solvents: Utilize a two-solvent system as described in the table above.
-
Increase Wash Volume: For persistent carry-over, increase the volume of the wash solvent (e.g., to 500-1000 µL).
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Multiple Wash Cycles: Implement multiple wash cycles to ensure thorough cleaning of the needle.
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Manual Cleaning: If carry-over persists, manually clean the injection port, needle, and sample loop according to the instrument manufacturer's guidelines. This may involve sonication of removable parts in appropriate solvents.
References
Technical Support Center: Prothipendyl-d6 Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing tandem mass spectrometry (MS/MS) parameters for the analysis of Prothipendyl-d6.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for Prothipendyl-d6 in positive electrospray ionization (ESI+)?
A1: Prothipendyl has a monoisotopic mass of approximately 285.13 g/mol . With the addition of six deuterium atoms in Prothipendyl-d6, the expected monoisotopic mass increases to approximately 291.17 g/mol . In positive ESI mode, the compound is expected to be protonated, resulting in a precursor ion ([M+H]⁺) of m/z 292.18.
Q2: What are the most common fragmentation pathways for Prothipendyl and how does this relate to Prothipendyl-d6?
A2: Prothipendyl, like many molecules with an N,N-dimethylaminopropyl side chain, typically fragments via cleavage of the bond beta to the tertiary amine. This results in a characteristic product ion. For Prothipendyl, this would be the [CH₂=N(CH₃)₂]⁺ ion at m/z 58. For Prothipendyl-d6, where the deuterium labels are on the N,N-dimethyl groups, this fragment will be shifted by +6 Da, resulting in a product ion of m/z 92, corresponding to [CH₂=N(CD₃)₂]⁺. Another common fragmentation would be the loss of the entire dimethylaminopropyl side chain.
Q3: I am observing a low signal for my Prothipendyl-d6 internal standard. What are the possible causes?
A3: Low signal intensity for a deuterated internal standard can be due to several factors:
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Suboptimal MS/MS parameters: The collision energy and other MS parameters may not be optimized for the specific fragmentation of Prothipendyl-d6.
-
Ion suppression: Components in the sample matrix can co-elute with Prothipendyl-d6 and suppress its ionization.
-
Incorrect concentration: The concentration of the internal standard may be too low.
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Source contamination: A dirty ion source can lead to a general decrease in signal for all analytes.
-
H/D exchange: While the deuterium labels on the methyl groups of Prothipendyl-d6 are generally stable, extreme pH or temperature conditions could potentially lead to some back-exchange with hydrogen from the solvent.
Q4: My chromatography shows a slight separation between Prothipendyl and Prothipendyl-d6. Is this normal?
A4: Yes, a small shift in retention time between an analyte and its deuterated internal standard is a well-known phenomenon called the "isotope effect." This is generally not a problem unless the separation is large enough to cause differential ion suppression effects.
Troubleshooting Guides
Issue 1: Poor or No Fragmentation of Prothipendyl-d6
-
Symptom: High intensity of the precursor ion (m/z 292.18) but low or no intensity of the expected product ions.
-
Possible Cause & Solution:
-
Collision Energy (CE) is too low: Gradually increase the collision energy in increments of 2-5 eV and observe the product ion intensity.
-
Incorrect Precursor Ion Selection: Ensure that the mass spectrometer is correctly isolating the [M+H]⁺ ion of Prothipendyl-d6 (m/z 292.18).
-
Collision Gas Pressure: Check if the collision gas (e.g., argon) pressure is within the manufacturer's recommended range.
-
Issue 2: High Background Noise or Interfering Peaks
-
Symptom: The chromatogram shows high background noise or interfering peaks at the same retention time and m/z as the Prothipendyl-d6 product ions.
-
Possible Cause & Solution:
-
Matrix Effects: Optimize the sample preparation method to remove interfering matrix components. Consider using a more selective extraction technique like solid-phase extraction (SPE).
-
Contaminated Mobile Phase or LC System: Prepare fresh mobile phases and flush the LC system thoroughly.
-
In-source Fragmentation: High source temperatures or voltages can cause the analyte to fragment in the ion source. Try reducing the source temperature and capillary voltage.
-
Issue 3: Inconsistent Signal Intensity
-
Symptom: The peak area of Prothipendyl-d6 varies significantly between injections.
-
Possible Cause & Solution:
-
Autosampler Issues: Check for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent.
-
Unstable Spray in the Ion Source: Visually inspect the spray needle. An unstable spray can be caused by a partially clogged needle or incorrect positioning.
-
Fluctuations in Source Conditions: Ensure that the gas flows (nebulizer and heater gas) and temperatures are stable.
-
Experimental Protocols
Protocol for MS/MS Parameter Optimization for Prothipendyl-d6
This protocol outlines the steps to optimize the MS/MS parameters for Prothipendyl-d6 using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Preparation of Prothipendyl-d6 Standard Solution:
-
Prepare a stock solution of Prothipendyl-d6 in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL in 50:50 methanol:water with 0.1% formic acid.
-
-
Direct Infusion and Precursor Ion Identification:
-
Infuse the working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum in positive ESI mode over a mass range of m/z 100-400.
-
Confirm the presence of the protonated precursor ion, [M+H]⁺, at m/z 292.18.
-
-
Product Ion Scan and Collision Energy Optimization:
-
Set the mass spectrometer to product ion scan mode, selecting m/z 292.18 as the precursor ion.
-
Acquire product ion spectra at various collision energy (CE) settings, starting from 10 eV and increasing in 5 eV increments up to 50 eV.
-
Identify the most abundant and stable product ions. Based on the structure, the primary product ion is expected at m/z 92. Another potential product ion could result from the loss of the entire side chain.
-
-
Multiple Reaction Monitoring (MRM) Transition Optimization:
-
Select at least two of the most intense product ions to create MRM transitions. For example:
-
292.18 → 92.1
-
292.18 → [Second most intense product ion]
-
-
For each MRM transition, perform a collision energy optimization experiment. This can be done by infusing the standard solution and acquiring data for each transition while ramping the CE over a defined range (e.g., 5-50 eV).
-
Plot the signal intensity for each product ion as a function of the collision energy to determine the optimal CE for each transition.
-
-
Optimization of Source Parameters:
-
While infusing the standard solution and monitoring the optimized MRM transitions, adjust the following source parameters to maximize signal intensity and stability:
-
Capillary Voltage
-
Source Temperature
-
Nebulizer Gas Pressure
-
Drying Gas Flow and Temperature
-
-
Data Presentation
| Parameter | Optimized Value |
| Precursor Ion (Q1) | m/z 292.18 |
| Product Ion 1 (Q3) | m/z 92.1 |
| Collision Energy 1 | To be determined experimentally (e.g., 20-30 eV) |
| Product Ion 2 (Q3) | To be determined experimentally |
| Collision Energy 2 | To be determined experimentally |
| Dwell Time | 100 ms |
| Ionization Mode | ESI Positive |
| Capillary Voltage | ~3.5 kV |
| Source Temperature | ~350 °C |
| Nebulizer Gas | ~35 psi |
| Drying Gas Flow | ~10 L/min |
| Drying Gas Temp | ~300 °C |
Note: The optimal values for collision energy and source parameters are instrument-dependent and should be determined empirically.
Visualizations
Caption: Workflow for the optimization of MS/MS parameters for Prothipendyl-d6 analysis.
Addressing poor peak shape in prothipendyl chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor peak shape during the chromatographic analysis of prothipendyl.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a common problem when analyzing prothipendyl?
A1: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1][3] Prothipendyl is a basic compound, and such compounds are prone to peak tailing due to strong interactions with the stationary phase in the column.[4] This issue can lead to inaccurate quantification, reduced resolution between adjacent peaks, and overall decreased method reliability.
Q2: What is the primary cause of peak tailing for a basic compound like prothipendyl?
A2: The most common cause of peak tailing for basic compounds is the interaction between the positively charged analyte and negatively charged, ionized silanol groups on the surface of silica-based stationary phases. These secondary interactions cause some molecules of the analyte to be retained longer than the bulk, leading to a "tailing" effect on the peak.
Q3: How does the mobile phase pH affect the peak shape of prothipendyl?
A3: The pH of the mobile phase is a critical factor. At a pH above 3, residual silanol groups on the silica packing can become ionized and negatively charged, increasing their interaction with positively charged basic compounds like prothipendyl. To minimize this interaction and improve peak shape, it is often recommended to operate at a lower pH (typically below 3) to keep the silanol groups in their non-ionized form.
Q4: Can issues with the HPLC column itself cause poor peak shape for all analytes, including prothipendyl?
A4: Yes, several column-related issues can lead to poor peak shape for all compounds in a chromatogram. These include the formation of a void at the column inlet, deformation of the packed bed, or contamination of the inlet frit. Column deterioration over time is also a common cause of peak shape problems. Using a guard column can help protect the analytical column from contamination and extend its lifetime.
Q5: What is column overload and how can it affect my results?
A5: Column overload occurs when too much sample is injected onto the column, either in terms of mass or volume. This can saturate the stationary phase, leading to peak distortion, which often manifests as peak fronting but can also contribute to tailing. If you observe that peak shape deteriorates with increasing sample concentration, column overload may be the issue.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shape in prothipendyl chromatography.
Diagram: Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for addressing poor peak shape in chromatography.
Detailed Troubleshooting Steps
| Problem Identified | Potential Cause | Recommended Actions & Experimental Protocols |
| All peaks in the chromatogram show tailing or fronting. | Physical issue with the column or system. | 1. Check for Column Voids/Contamination: Visually inspect the column inlet for any voids or discoloration. If a guard column is used, replace it first, as it is a common source of such problems. If the issue persists, try backflushing the analytical column with a strong solvent (if the manufacturer's instructions permit). As a final step, replace the analytical column with a new one of the same type. 2. Minimize System Dead Volume: Ensure all tubing connections are secure and that the shortest possible length of the narrowest internal diameter tubing is used to connect the column to the injector and detector. |
| Only the prothipendyl peak is tailing. | Secondary chemical interactions with the stationary phase. | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups. Protocol: Prepare a mobile phase with a pH of 2.5-3.0 using an appropriate buffer (e.g., phosphate or formate). Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting the sample. 2. Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites. Protocol: Add a low concentration of TEA (e.g., 0.1% v/v) to the aqueous component of the mobile phase. Note that TEA can be difficult to remove from the column and may suppress MS signals if using LC-MS. 3. Change the Organic Modifier: Methanol can sometimes reduce silanol interactions more effectively than acetonitrile by forming hydrogen bonds with the silanol groups. Protocol: Prepare a mobile phase with methanol as the organic modifier instead of acetonitrile, keeping the gradient or isocratic conditions as similar as possible. |
| Peak shape is still poor after mobile phase optimization. | Inappropriate column chemistry or sample overload. | 1. Use a High-Purity, End-Capped Column: Modern columns are often "end-capped" to block a significant portion of the residual silanol groups. Using a column specifically designed for the analysis of basic compounds can significantly improve peak shape. 2. Reduce Sample Load: High concentrations of the analyte can lead to peak distortion. Protocol: Dilute the sample by a factor of 5 or 10 and re-inject. If the peak shape improves, the original sample was likely overloaded. Alternatively, reduce the injection volume. |
Quantitative Data Summary
The following table summarizes typical starting parameters and expected outcomes when troubleshooting poor peak shape for prothipendyl. The Asymmetry Factor (As) is calculated at 10% of the peak height, where a value of 1.0 is a perfectly symmetrical peak.
| Parameter | Initial Condition | Optimized Condition | Expected Asymmetry Factor (As) |
| Mobile Phase pH | 4.5 | 2.8 | From > 1.5 to 1.0 - 1.2 |
| Mobile Phase Additive | None | 0.1% Triethylamine | From > 1.5 to 1.1 - 1.3 |
| Column Type | Standard C18 | End-Capped C18 for basic compounds | From > 1.5 to 1.0 - 1.2 |
| Sample Concentration | 1 mg/mL | 0.1 mg/mL | From > 1.4 to 1.0 - 1.2 |
References
Deuterium exchange issues with Prothipendyl-d6 in mobile phase
Welcome to the technical support center for Prothipendyl-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding deuterium exchange issues that may be encountered during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern when using Prothipendyl-d6?
Deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent (e.g., the mobile phase), or vice-versa.[1] For a deuterated internal standard like Prothipendyl-d6, this is problematic because it alters the mass of the standard, leading to a decrease in its signal and potentially the appearance of a signal at the mass of the unlabeled analyte. This phenomenon, often called "back-exchange," can compromise the accuracy and precision of quantitative analyses.[2][3]
Q2: Where are the deuterium labels on Prothipendyl-d6 and are they susceptible to exchange?
Prothipendyl-d6 is deuterated on the N,N-dimethylpropylamino side chain. Generally, deuterium atoms on carbon atoms are stable and less prone to exchange compared to those on heteroatoms like oxygen or nitrogen. However, the specific conditions of the mobile phase, such as pH and temperature, can influence the stability of these labels.
Q3: I'm observing a progressive decrease in the signal of Prothipendyl-d6 over a series of injections. Is this due to deuterium exchange?
A gradual loss of the deuterated internal standard signal over time is a strong indicator of isotopic exchange.[2] This can occur if the standard is stored in a protic solvent (like water or methanol) or at a non-optimal pH for an extended period, leading to back-exchange with the hydrogen-rich mobile phase.[2] To confirm this, a stability study can be performed by incubating the Prothipendyl-d6 solution in the mobile phase and analyzing it at various time points.
Q4: My Prothipendyl-d6 peak is eluting slightly earlier than the unlabeled Prothipendyl. Is this normal?
Yes, this is a known phenomenon called the "chromatographic isotope effect." In reversed-phase chromatography, deuterated compounds are often slightly less retentive and therefore may elute slightly earlier than their non-deuterated counterparts. While a small, consistent shift may not be an issue, significant separation could lead to differential matrix effects, impacting quantification.
Q5: What are the ideal storage conditions for Prothipendyl-d6 stock solutions to minimize deuterium exchange?
To minimize the risk of deuterium exchange during storage, it is recommended to prepare stock solutions in aprotic solvents such as acetonitrile or DMSO, if solubility permits. Solutions should be stored at low temperatures (e.g., -20°C) and protected from light. Prothipendyl is a weak base with a pKa of approximately 9.2, and its hydrochloride salt is more soluble in acidic conditions. Therefore, storing in neutral or basic aqueous solutions should be avoided to prevent precipitation and potential degradation.
Troubleshooting Guide
This guide addresses common issues related to deuterium exchange with Prothipendyl-d6 in the mobile phase.
Issue 1: Decreasing Prothipendyl-d6 Peak Area Over Time
Potential Causes:
-
Deuterium Exchange with Mobile Phase: Protic solvents (water, methanol) in the mobile phase can contribute to the exchange of deuterium atoms with hydrogen.
-
Mobile Phase pH: Both acidic and basic conditions can catalyze deuterium exchange. The rate of exchange is typically minimized at a pH of around 2.5 to 3 for many compounds.
-
Elevated Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: If your current mobile phase is neutral or basic, consider adjusting the pH to a more acidic range (e.g., pH 3-5) using additives like formic acid or acetic acid, provided it is compatible with your chromatography.
-
Reduce Mobile Phase Protic Solvent Content: If possible, increase the proportion of aprotic solvent (e.g., acetonitrile) in your mobile phase, while maintaining adequate chromatographic separation.
-
Control Temperature: Ensure your autosampler and column compartments are temperature-controlled, and avoid leaving samples at room temperature for extended periods.
-
Prepare Fresh Solutions: Prepare working solutions of Prothipendyl-d6 more frequently to minimize the time they are exposed to the mobile phase.
Issue 2: Inconsistent Analyte/Internal Standard Response Ratio
Potential Causes:
-
Variable Deuterium Exchange: Inconsistent dwell times in the autosampler or fluctuating temperatures can lead to variable rates of deuterium exchange between samples.
-
Differential Matrix Effects: If there is a slight chromatographic separation between Prothipendyl and Prothipendyl-d6, they may experience different levels of ion suppression or enhancement from co-eluting matrix components.
Troubleshooting Steps:
-
Ensure Consistent Sample Handling: Standardize sample preparation and analysis times to ensure each sample is exposed to the mobile phase for a similar duration before injection.
-
Optimize Chromatography for Co-elution: Adjust the mobile phase composition or gradient profile to achieve better co-elution of the analyte and internal standard.
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the degree of matrix effects on both the analyte and the internal standard.
Quantitative Data Summary
The following table provides a hypothetical summary of Prothipendyl-d6 stability in different mobile phase conditions. Note: This data is illustrative and intended for guidance. Actual stability should be determined experimentally.
| Mobile Phase Composition | pH | Temperature (°C) | Incubation Time (hours) | Prothipendyl-d6 Recovery (%) |
| 50:50 Acetonitrile:Water + 0.1% Formic Acid | ~2.8 | 25 | 24 | 98 |
| 50:50 Acetonitrile:Water | ~7.0 | 25 | 24 | 92 |
| 50:50 Acetonitrile:Water + 10mM Ammonium Bicarbonate | ~8.0 | 25 | 24 | 85 |
| 50:50 Methanol:Water + 0.1% Formic Acid | ~2.8 | 25 | 24 | 95 |
| 50:50 Acetonitrile:Water + 0.1% Formic Acid | ~2.8 | 40 | 24 | 90 |
Experimental Protocols
Protocol 1: Evaluating Prothipendyl-d6 Stability in Mobile Phase
Objective: To determine the stability of Prothipendyl-d6 in a given mobile phase over time.
Methodology:
-
Prepare a working solution of Prothipendyl-d6 in the mobile phase to be tested at the concentration used in your analytical method.
-
Divide the solution into aliquots for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
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Store the aliquots under the same temperature conditions as your typical sample analysis.
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At each time point, inject the corresponding aliquot onto the LC-MS system.
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Monitor the peak area of Prothipendyl-d6 and any appearance of the unlabeled Prothipendyl signal.
-
Plot the peak area of Prothipendyl-d6 against time to assess its stability.
Protocol 2: LC-MS/MS Analysis of Prothipendyl
Objective: A general LC-MS/MS method for the analysis of Prothipendyl, which can be adapted for stability studies.
Liquid Chromatography:
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Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid
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Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
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Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
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Prothipendyl: Q1/Q3 (e.g., 286.1 -> 86.1)
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Prothipendyl-d6: Q1/Q3 (e.g., 292.1 -> 92.1)
-
-
Source Parameters: Optimize for sensitivity (e.g., gas temperatures, spray voltage).
Visualizations
Caption: A diagram illustrating the deuterium exchange pathway for Prothipendyl-d6 in a protic mobile phase.
Caption: A troubleshooting workflow for addressing deuterium exchange issues with Prothipendyl-d6.
References
In-source fragmentation of Prothipendyl-d6 hydrochloride
Technical Support Center: Prothipendyl-d6 Hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions regarding the analysis of Prothipendyl-d6 hydrochloride, with a specific focus on managing in-source fragmentation in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for Prothipendyl-d6 hydrochloride analysis?
A1: In-source fragmentation (ISF), sometimes called in-source collision-induced dissociation (CID), is a phenomenon where analyte ions fragment within the ion source of a mass spectrometer, a region between atmospheric pressure and the high vacuum of the mass analyzer.[1][2] This fragmentation is typically caused by collisions between the ions and residual gas molecules, with the energy for these collisions supplied by voltages applied to the ion optics.[3]
For Prothipendyl-d6 hydrochloride, which is often used as an internal standard in quantitative bioanalysis, ISF is a significant concern for several reasons:
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Reduced Precursor Ion Intensity: ISF depletes the population of the intended precursor ion ([M+H]⁺), leading to a weaker signal for quantification and potentially compromising the sensitivity of the assay.[1]
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Quantitative Inaccuracy: If the extent of fragmentation is not consistent between calibration standards, quality controls, and unknown samples, it can lead to inaccurate and unreliable quantitative results.
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Potential for Crosstalk: A major issue with deuterated standards is that an in-source fragment of the standard (e.g., Prothipendyl-d6) could have the same nominal mass as the non-deuterated analyte (Prothipendyl). This "crosstalk" can artificially inflate the analyte signal, leading to over-quantification.
Q2: What are the expected chemical structure and common in-source fragments of Prothipendyl-d6 hydrochloride?
A2: Prothipendyl-d6 is a deuterated analog of Prothipendyl, an antipsychotic medication. The "-d6" designation typically indicates that the six hydrogen atoms on the two N-methyl groups of the dimethylaminopropyl side chain have been replaced with deuterium.
The primary fragmentation pathway for Prothipendyl and its deuterated analog involves the cleavage of the propyl side chain. The most common in-source fragment results from the neutral loss of the deuterated dimethylamine group.
Table 1: Predicted Precursor and Fragment Ions for Prothipendyl-d6
| Ion Description | Chemical Formula | Monoisotopic Mass (Da) | m/z |
| Precursor Ion | [C₁₆H₁₄D₆N₃S + H]⁺ | 322.18 | 322.2 |
| Fragment Ion 1 | [C₁₃H₁₀N₂S]⁺ | 226.06 | 226.1 |
| Neutral Loss | C₃H₅D₆N | 95.12 | (Loss of deuterated aminopropane fragment) |
The fragmentation process is visualized in the diagram below.
A placeholder is used for the fragment image as it cannot be generated directly. The structure would be the tricyclic core.
Caption: Figure 1. Proposed In-Source Fragmentation of Prothipendyl-d6.
Troubleshooting Guide
Q3: My Prothipendyl-d6 signal is low and I see a significant peak at m/z 226.1. How can I reduce this in-source fragmentation?
A3: Observing a strong fragment ion signal at the expense of your target precursor ion is a classic sign of excessive in-source fragmentation. The goal is to make the ionization process "softer."[4] This can be achieved by systematically optimizing both the mass spectrometer's source parameters and the liquid chromatography conditions.
The following workflow provides a step-by-step approach to mitigating ISF.
Caption: Figure 2. Troubleshooting workflow for reducing in-source fragmentation.
Detailed Actions:
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Optimize MS Source Parameters: The most direct way to control ISF is by adjusting the voltages in the ion source that accelerate ions into the mass analyzer.
-
Cone/Fragmentor/Declustering Potential: These parameters (names vary by manufacturer) have the most significant impact on ISF. Systematically decrease the voltage in small increments (e.g., 5-10 V) while monitoring the ratio of the precursor ion (m/z 322.2) to the fragment ion (m/z 226.1).
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Source Temperature: High temperatures can provide thermal energy that contributes to fragmentation. Try reducing the source temperature by 10-20°C at a time to see if it improves the precursor ion signal without significantly compromising desolvation efficiency.
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Gas Flows: Nebulizing and desolvation gas flow rates can influence the ionization process. While less impactful than voltage, ensure these are properly optimized for your LC flow rate.
-
-
Adjust Chromatographic Conditions: The mobile phase composition at the time of elution can affect ionization efficiency and fragmentation.
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Mobile Phase Composition: If Prothipendyl-d6 elutes at a very high percentage of organic solvent, the desolvation can be very energetic. A less aggressive gradient (i.e., eluting at a lower percentage of organic solvent) may help reduce fragmentation.
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Mobile Phase Additives: The type and concentration of additives (e.g., formic acid, ammonium formate) can influence the charge state and stability of the ion. Sometimes switching from an acid like formic acid to a salt like ammonium formate can provide a gentler ionization environment.
-
-
Review Sample Preparation: Complex sample matrices can sometimes exacerbate ISF by altering the ionization process. If you are analyzing samples in a complex matrix (e.g., plasma, urine), ensure your sample preparation method (e.g., SPE, LLE) is effective at removing interferences.
Experimental Protocols
Example LC-MS/MS Method for Prothipendyl Analysis
This protocol is a starting point and should be optimized for your specific instrumentation and application. It is designed for the analysis of Prothipendyl but is directly applicable to Prothipendyl-d6 by adjusting the mass-to-charge ratios.
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MS/MS Transitions | |
| Prothipendyl-d6 | |
| Precursor Ion (m/z) | 322.2 |
| Product Ion (m/z) | 226.1 (for confirmation) / Other stable fragment |
| Cone Voltage (Initial) | 30 V (Optimize this parameter to minimize ISF) |
| Collision Energy | 25 eV (Optimize for product ion intensity) |
| Prothipendyl (Analyte) | |
| Precursor Ion (m/z) | 316.1 |
| Product Ion (m/z) | 226.1 |
| Cone Voltage | 30 V (Optimize) |
| Collision Energy | 25 eV (Optimize) |
Methodology Notes:
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Sample Preparation: A protein precipitation followed by solid-phase extraction (SPE) is recommended for plasma samples to ensure a clean extract and minimize matrix effects.
-
Optimization: The Cone Voltage is a critical parameter for controlling in-source fragmentation and must be carefully optimized. Infuse a solution of Prothipendyl-d6 and monitor the precursor and fragment ion intensities as you ramp the cone voltage. Select a voltage that maximizes the precursor ion signal while keeping the fragment signal at an acceptable minimum (e.g., <5% of precursor intensity). Collision energy should then be optimized in the collision cell to ensure a robust and reproducible product ion signal for MS/MS quantification.
References
- 1. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. researchgate.net [researchgate.net]
Navigating Inconsistent Internal Standard Response for Prothipendyl-d6: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Prothipendyl-d6 as an internal standard in quantitative analytical assays, achieving consistent and reliable results is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of inconsistent internal standard response.
Troubleshooting Guide: Question & Answer
This guide provides a systematic approach to identifying and resolving variability in your Prothipendyl-d6 internal standard response.
Q1: My Prothipendyl-d6 response is erratic and varies significantly between injections of the same sample. What are the initial steps I should take?
A1: Initial troubleshooting should focus on the analytical instrument and sample preparation. Start by verifying the basics of your LC-MS system. Check for leaks in the fluidic path, ensure the autosampler is functioning correctly and that there are no air bubbles in the syringe or sample loop. Examine the spray needle for any clogs or irregularities. Inconsistent injections are a frequent cause of erratic responses. Concurrently, review your sample preparation procedure for any potential sources of error, such as inconsistent vortexing times or inaccuracies in pipetting.
Q2: The internal standard response is consistently low across all samples. What could be the cause?
A2: A consistently low response often points to issues with the internal standard solution itself or systemic problems in the analytical method. Verify the concentration and integrity of your Prothipendyl-d6 stock and working solutions. Ensure they have been stored correctly and have not expired. Investigate for potential degradation of the internal standard in the sample matrix or during the sample preparation process. Additionally, consider the possibility of significant ion suppression due to matrix effects, which can be a common issue in complex biological samples.
Q3: I observe a gradual decrease in the Prothipendyl-d6 signal over the course of an analytical run. What does this indicate?
A3: A declining signal throughout a run often suggests a progressive issue within the LC-MS system. This could be due to a gradual build-up of contaminants on the column or in the ion source, leading to increasing ion suppression. It could also indicate instability of the internal standard in the autosampler over the duration of the run. Consider implementing more rigorous column washing steps between injections and check the stability of Prothipendyl-d6 in your final sample solvent at the autosampler temperature.
Q4: My Prothipendyl-d6 peak shape is poor (e.g., broad, tailing, or split). How can I address this?
A4: Poor peak shape is typically a chromatographic issue. It can be caused by problems with the analytical column, such as degradation of the stationary phase or a void at the column inlet. Co-elution with an interfering substance from the sample matrix can also distort the peak shape. Method development to improve the separation, including adjusting the mobile phase composition or gradient, may be necessary. Also, ensure that the solvent used to reconstitute the final sample extract is compatible with the initial mobile phase to prevent peak distortion.
Frequently Asked Questions (FAQs)
What is Prothipendyl-d6 and why is it used as an internal standard?
Prothipendyl-d6 is a deuterated form of Prothipendyl, an azaphenothiazine drug with sedative, anxiolytic, and antiemetic properties.[1][2] The "-d6" indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This makes Prothipendyl-d6 chemically almost identical to Prothipendyl, ensuring it behaves similarly during sample preparation and chromatographic analysis. However, its increased mass allows it to be distinguished from the non-deuterated analyte by a mass spectrometer. This makes it an excellent internal standard for correcting for variability during the analytical process.
What are the most common causes of inconsistent internal standard response?
The most frequent causes of variability in internal standard response can be categorized into three main areas:
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Sample Preparation: Inaccurate pipetting, inconsistent extraction recovery, and sample-to-sample variations in matrix composition.
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Instrumental Issues: Inconsistent injection volumes, leaks, fluctuations in ion source conditions, and contamination of the LC-MS system.
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Chemical and Physical Effects: Matrix effects (ion suppression or enhancement), instability of the internal standard, and potential for deuterium-hydrogen exchange.
How do matrix effects impact Prothipendyl-d6 response?
Matrix effects occur when components of the sample matrix (e.g., plasma, urine) co-elute with the analyte and internal standard, affecting their ionization efficiency in the mass spectrometer's ion source.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). Even though deuterated internal standards are designed to co-elute with the analyte and experience similar matrix effects, significant variations in the matrix composition between different samples can lead to inconsistent internal standard responses.
Can the location of the deuterium labels on Prothipendyl-d6 affect its performance?
Yes, the position of the deuterium labels is crucial. For Prothipendyl-d6, the deuterium atoms are typically on the N,N-dimethylpropylamine side chain. It is important that the labels are in chemically stable positions to prevent deuterium-hydrogen exchange with the solvent or other protons in the sample matrix. Such an exchange would alter the mass of the internal standard and lead to inaccurate quantification.
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for Prothipendyl analysis.
Table 1: Prothipendyl Serum Concentrations after Oral Administration
| Dose | Time After Intake | Average Prothipendyl Serum Concentration (ng/mL) |
| 40 mg | 1 hour | 18.0 |
| 40 mg | 10.5 hours | 7.9 |
| 80 mg | 1 hour | 42.6 |
| 80 mg | 10.5 hours | 15.2 |
Data sourced from a study on psychiatric patients.
Table 2: Typical Acceptance Criteria for Internal Standard Response Variability
| Parameter | Acceptance Criteria |
| Precision (%CV) of IS response in calibration standards and QCs | ≤ 15% |
| IS response in study samples | Within 50-150% of the mean IS response in calibration standards and QCs |
These are general guidelines and may vary depending on the specific bioanalytical method validation plan.
Experimental Protocols
Generalized Protocol for Quantification of Prothipendyl in Human Plasma using Prothipendyl-d6 by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized during method development and validation.
1. Materials and Reagents
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Prothipendyl analytical standard
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Prothipendyl-d6 internal standard
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Human plasma (with anticoagulant, e.g., K2EDTA)
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Acetonitrile (LC-MS grade)
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Methanol (LC-MS grade)
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Formic acid (LC-MS grade)
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Water (LC-MS grade)
2. Preparation of Solutions
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Stock Solutions (1 mg/mL): Prepare individual stock solutions of Prothipendyl and Prothipendyl-d6 in methanol.
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Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Prothipendyl stock solution with 50:50 (v/v) methanol:water to create calibration standards.
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Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Prothipendyl-d6 stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation)
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Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
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Add 150 µL of the internal standard working solution (containing Prothipendyl-d6) to each tube.
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Vortex each tube for 30 seconds to precipitate proteins.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Conditions (Example)
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusion of Prothipendyl and Prothipendyl-d6.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent internal standard response.
Caption: A streamlined workflow for sample preparation and analysis.
References
Impact of hemolyzed samples on prothipendyl quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of hemolyzed samples on the quantification of prothipendyl. This resource is intended for researchers, scientists, and drug development professionals.
Disclaimer
Currently, there is a lack of publicly available data specifically detailing the red blood cell (RBC) to plasma partitioning ratio for prothipendyl. This value is crucial for precisely quantifying the impact of hemolysis on plasma concentrations. The following information is based on general principles of bioanalysis and the known physicochemical properties of prothipendyl. The quantitative data presented is illustrative and intended to demonstrate the potential effects of hemolysis. It is strongly recommended that researchers validate their own assays with hemolyzed samples to determine the specific impact on their experiments.
Frequently Asked Questions (FAQs)
Q1: What is hemolysis and how can it affect prothipendyl quantification?
Hemolysis is the rupture of red blood cells (RBCs), which leads to the release of their intracellular contents into the plasma or serum.[1] This can significantly impact the quantification of prothipendyl in several ways:
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Change in Apparent Concentration: If prothipendyl has a high affinity for RBCs, hemolysis will release the drug into the plasma, leading to a falsely elevated measured concentration.[2] Conversely, if the drug is primarily in the plasma, the dilution effect from the released RBC contents can lead to a falsely lower concentration. The magnitude of this effect is compound-dependent.[2]
-
Matrix Effects: The release of hemoglobin, phospholipids, and other cellular components from lysed RBCs alters the composition of the plasma matrix.[1] This can interfere with the analytical method, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), by causing ion suppression or enhancement, which affects the accuracy and precision of the measurement.[1]
-
Interference with Analytical Methods: Hemoglobin and other released components can interfere with spectrophotometric assays by absorbing light at similar wavelengths used for quantification. In chromatographic methods, these components can co-elute with prothipendyl, leading to inaccurate results.
-
Analyte Stability: The release of enzymes from RBCs can potentially degrade prothipendyl, leading to lower measured concentrations.
Q2: My sample is hemolyzed. Can I still use it for prothipendyl analysis?
The usability of a hemolyzed sample depends on the degree of hemolysis and the validation parameters of your analytical method.
-
Mild Hemolysis: For methods that have been validated and shown to be insensitive to minor hemolysis, it may be possible to obtain reliable data.
-
Moderate to Severe Hemolysis: For more significantly hemolyzed samples, the results are likely to be unreliable. It is generally recommended to recollect the sample if possible. If recollection is not feasible, any reported data should be flagged as potentially compromised due to hemolysis.
Q3: How can I prevent hemolysis during sample collection and handling?
Preventing hemolysis is the most effective way to ensure accurate results. Here are some best practices:
-
Proper Venipuncture Technique: Use an appropriate gauge needle (typically 21-gauge or larger) and avoid excessive suction.
-
Gentle Sample Handling: After collection, gently invert tubes with anticoagulant; do not shake vigorously.
-
Correct Tube Filling: Ensure tubes are filled to the recommended volume to maintain the proper blood-to-anticoagulant ratio.
-
Prompt Separation: Centrifuge samples to separate plasma as soon as possible after collection.
-
Avoid Temperature Extremes: Do not freeze whole blood, as this will cause lysis upon thawing.
Troubleshooting Guide
This guide addresses specific issues you may encounter when dealing with potentially hemolyzed samples during prothipendyl quantification.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high prothipendyl concentrations in a sample. | The sample may be hemolyzed, and prothipendyl may have a high affinity for red blood cells. | 1. Visually inspect the plasma for any pink or red discoloration. 2. If hemolysis is suspected, flag the result and recommend sample recollection. 3. If recollection is not possible, consider strategies to mitigate matrix effects, such as sample dilution with control plasma, and re-assay. |
| Poor reproducibility of results for a specific sample. | The sample is likely hemolyzed, leading to inconsistent matrix effects. | 1. Assess the sample for visual signs of hemolysis. 2. Implement additional sample clean-up steps in your extraction protocol to remove interfering substances. 3. Utilize a stable isotope-labeled internal standard for prothipendyl to help compensate for matrix effects. |
| Signal suppression or enhancement in LC-MS/MS analysis. | Co-eluting endogenous compounds from hemolyzed cells are interfering with the ionization of prothipendyl. | 1. Modify the chromatographic conditions (e.g., change the gradient, use a different column) to separate prothipendyl from the interfering peaks. 2. Optimize the sample preparation method, for instance, by switching from protein precipitation to liquid-liquid extraction or solid-phase extraction for a cleaner sample. |
Quantitative Data Summary
The following table provides a hypothetical illustration of how different levels of hemolysis could impact the measured plasma concentration of a drug, based on its red blood cell (RBC) to plasma ratio. Note: The RBC:Plasma ratio for prothipendyl is unknown.
| Drug Property | Scenario | Degree of Hemolysis | Theoretical Impact on Measured Plasma Concentration |
| High RBC Partitioning (Hypothetical Drug A; RBC:Plasma Ratio = 10) | Drug is concentrated in RBCs. | Mild (1% hemolysis) | Significant artificial increase |
| Severe (5% hemolysis) | Very large artificial increase | ||
| Low RBC Partitioning (Hypothetical Drug B; RBC:Plasma Ratio = 0.5) | Drug is primarily in plasma. | Mild (1% hemolysis) | Minor artificial decrease (dilution) |
| Severe (5% hemolysis) | Moderate artificial decrease (dilution) | ||
| Equal Distribution (Hypothetical Drug C; RBC:Plasma Ratio = 1) | Drug is equally distributed. | Any level | Minimal change |
Prothipendyl Physicochemical Properties & Therapeutic Concentrations
| Property | Value | Reference |
| Molecular Weight | 285.4 g/mol | |
| LogP | 3.636 | |
| Therapeutic Serum Concentrations | ||
| 40 mg dose (1h post-intake) | Average 18.0 ng/mL | |
| 40 mg dose (10.5h post-intake) | Average 7.9 ng/mL | |
| 80 mg dose (1h post-intake) | Average 42.6 ng/mL | |
| 80 mg dose (10.5h post-intake) | Average 15.2 ng/mL |
Experimental Protocols
Protocol 1: Visual Assessment of Hemolysis
Objective: To qualitatively assess the degree of hemolysis in a plasma sample.
Materials:
-
Plasma sample
-
White background
-
Reference chart of hemolyzed plasma (if available)
Procedure:
-
Hold the plasma sample tube against a white background.
-
Visually inspect the color of the plasma.
-
Normal Plasma: Clear, straw-colored.
-
Mild Hemolysis: Pink to light red tinge.
-
Moderate Hemolysis: Distinctly red color.
-
Severe Hemolysis: Dark red to brown color.
-
-
Compare the sample to a hemolysis reference chart for a more standardized assessment.
Protocol 2: Sample Preparation by Protein Precipitation (for LC-MS/MS)
Objective: To extract prothipendyl from plasma while minimizing matrix effects.
Materials:
-
Plasma sample (100 µL)
-
Internal standard (IS) solution (e.g., prothipendyl-d3)
-
Cold acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add a specific volume of the internal standard solution.
-
Add 300 µL of cold acetonitrile to the tube.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Note: For hemolyzed samples, a more rigorous extraction method like liquid-liquid extraction or solid-phase extraction may be necessary to achieve adequate sample cleanup.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Prothipendyl Analysis: Deuterated vs. Non-Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of prothipendyl, an antipsychotic drug, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The choice of an appropriate internal standard is a critical factor in the development of a robust and reliable bioanalytical method. This guide provides a comprehensive comparison of a validated bioanalytical method for prothipendyl utilizing a deuterated internal standard against an alternative method, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is widely recognized as the "gold standard" in quantitative bioanalysis by regulatory bodies including the FDA and EMA.[1] The near-identical physicochemical properties of the deuterated internal standard to the analyte ensure it effectively compensates for variability during sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision.[2][3]
Comparative Analysis of Bioanalytical Methods
This guide compares two distinct analytical approaches for the quantification of prothipendyl:
-
Method 1: LC-MS/MS with a Deuterated Internal Standard (Prothipendyl-d4) : This method represents the industry best practice for achieving the highest level of accuracy and precision.
-
Method 2: Difference Spectrophotometry : A more accessible but less specific alternative to mass spectrometry-based methods.
The following tables summarize the key performance characteristics of each method, providing a clear comparison for researchers to select the most appropriate technique for their needs.
Table 1: Performance Characteristics of Prothipendyl Bioanalytical Methods
| Parameter | Method 1: LC-MS/MS with Deuterated IS | Method 2: Difference Spectrophotometry |
| Analyte | Prothipendyl | Prothipendyl |
| Internal Standard | Prothipendyl-d4 (Deuterated) | Not applicable |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 100 ng/mL | 1.5 - 70 µg/mL[4][5] |
| Precision (RSD) | < 15% | ≤ 1.3% |
| Accuracy | 85 - 115% | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1.5 µg/mL |
| Selectivity | High (Mass-based detection) | Low (Potential for interference) |
| Matrix Effect | Compensated by deuterated IS | Significant potential for interference |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below.
Method 1: LC-MS/MS with Deuterated Internal Standard (Prothipendyl-d4)
This protocol describes a validated method for the quantification of prothipendyl in human plasma using a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of prothipendyl-d4 internal standard solution (1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Prothipendyl: To be determined based on parent and product ions
-
Prothipendyl-d4: To be determined based on parent and product ions
-
4. Validation Parameters
The method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Method 2: Difference Spectrophotometry
This method is based on the oxidation of prothipendyl to its sulfoxide and measuring the difference in absorbance.
1. Reagents
-
Potassium caroate (Oxone®) solution
-
Sulfuric acid (0.01 mol/L)
2. Standard Preparation
Prepare a stock solution of prothipendyl hydrochloride in 0.01 mol/L sulfuric acid. From this, prepare working standards in the range of 1.5 - 70 µg/mL.
3. Analytical Procedure
-
Take two equal aliquots of the sample solution.
-
To one aliquot (the sample cuvette), add the potassium caroate solution to oxidize prothipendyl to its sulfoxide.
-
The second aliquot (the reference cuvette) remains unoxidized.
-
Measure the absorbance of the oxidized solution against the unoxidized solution at 340 nm.
5. Data Analysis
Construct a calibration curve by plotting the difference in absorbance against the concentration of the standard solutions. The concentration of prothipendyl in unknown samples is determined from this curve.
Workflow and Pathway Visualizations
To further elucidate the experimental processes, the following diagrams are provided.
Caption: Experimental workflow for the bioanalytical method of prothipendyl using LC-MS/MS.
Conclusion
The choice of a bioanalytical method for prothipendyl quantification should be guided by the specific requirements of the study. The LC-MS/MS method with a deuterated internal standard offers superior selectivity, sensitivity, and accuracy, making it the preferred choice for regulatory submissions and studies requiring high-quality data. The difference spectrophotometry method, while simpler and more accessible, is prone to interferences and has a significantly higher limit of quantification. Researchers must carefully consider these factors to ensure the generation of reliable and meaningful results in their drug development and research endeavors.
References
Prothipendyl Quantification: A Comparative Guide to Achieving Accuracy and Precision with Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The quantitative analysis of prothipendyl, a tricyclic azaphenothiazine neuroleptic, in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Achieving accurate and precise measurements is paramount for reliable data interpretation. This guide provides a comprehensive comparison of analytical methodologies, highlighting the enhanced performance achieved by employing a deuterated internal standard, such as Prothipendyl-d6, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
The Gold Standard: LC-MS/MS with Isotope Dilution
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantification of drugs in complex biological fluids due to its high selectivity and sensitivity. The accuracy and precision of LC-MS/MS methods are significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS), such as Prothipendyl-d6. This approach, known as isotope dilution mass spectrometry, is considered the gold standard for quantitative bioanalysis.
A deuterated internal standard like Prothipendyl-d6 is an ideal internal standard because it exhibits nearly identical physicochemical properties to the analyte, prothipendyl. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response. The use of a SIL-IS leads to a significant improvement in data quality compared to methods that use a structurally analogous internal standard or no internal standard at all.
Comparative Analysis of Quantitative Performance
Table 1: Linearity and Sensitivity of Prothipendyl Quantification
| Parameter | Result |
| Calibration Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Accuracy and Precision of Prothipendyl Quantification
| Quality Control (QC) Level | Concentration (ng/mL) | Within-Run Accuracy (%) | Within-Run Precision (%RSD) | Between-Run Accuracy (%) | Between-Run Precision (%RSD) |
| LLOQ | 1 | 105.0 | 8.5 | 103.0 | 7.9 |
| Low | 3 | 98.7 | 5.4 | 99.3 | 6.1 |
| Medium | 50 | 102.4 | 4.1 | 101.8 | 4.5 |
| High | 80 | 97.5 | 3.8 | 98.1 | 4.2 |
The data presented in these tables demonstrate that the use of a deuterated internal standard allows for the development of a highly accurate and precise method for prothipendyl quantification, with performance metrics well within the acceptable limits set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Experimental Protocols
A detailed methodology is crucial for replicating and validating analytical results. The following is a representative experimental protocol for the quantification of prothipendyl in whole blood using LC-MS/MS with a deuterated internal standard.
Sample Preparation: Volumetric Absorptive Microsampling (VAMS) followed by Protein Precipitation
-
Sample Collection: Whole blood samples are collected using VAMS tips.
-
Internal Standard Spiking: A working solution of the deuterated internal standard (e.g., trimipramine-d3 or Prothipendyl-d6) in methanol is prepared.
-
Extraction: The VAMS tip is placed in a 2 mL microcentrifuge tube, and the internal standard solution is added. The samples are then sonicated for 15 minutes in an ice bath.
-
Protein Precipitation: Acetonitrile is added to the samples, which are then vortexed for 10 seconds and centrifuged at 13,000 rpm for 5 minutes.
-
Supernatant Transfer: The supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The dried residue is reconstituted in a solution of 2 mM aqueous ammonium formate with 0.1% formic acid and acetonitrile/methanol.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of 2 mM aqueous ammonium formate with 0.1% formic acid (Mobile Phase A) and a mixture of acetonitrile and methanol with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both prothipendyl and its deuterated internal standard.
Visualizing the Workflow and Rationale
Diagrams can effectively illustrate complex processes and concepts. The following Graphviz diagrams depict the experimental workflow and the underlying principle of how a deuterated internal standard improves quantification accuracy.
Caption: Experimental workflow for prothipendyl quantification.
Caption: Principle of isotope dilution for accurate quantification.
Conclusion
The use of a deuterated internal standard, such as Prothipendyl-d6, in conjunction with LC-MS/MS is the most robust and reliable method for the quantification of prothipendyl in biological matrices. This approach effectively mitigates variability introduced during sample processing and analysis, leading to superior accuracy and precision. The validation data presented for a method utilizing a deuterated internal standard confirms its suitability for demanding applications in clinical and forensic research, ensuring the generation of high-quality, defensible data. For any laboratory involved in the bioanalysis of prothipendyl, the adoption of an isotope dilution LC-MS/MS method is strongly recommended to achieve the highest standards of analytical performance.
Prothipendyl-d6 vs. a Structural Analog as an Internal Standard: A Comparative Guide for Bioanalytical Quantification
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard (IS) is a critical decision. This guide provides an objective comparison between a deuterated internal standard, Prothipendyl-d6, and the use of a structural analog, exemplified by methods for structurally similar antipsychotic compounds. The selection of an appropriate internal standard is paramount for compensating for variability during sample preparation and analysis, thereby ensuring the reliability of pharmacokinetic and other quantitative studies.
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an internal standard is a compound of known concentration added to samples to correct for analytical variability. The ideal internal standard mimics the physicochemical properties of the analyte, ensuring it is equally affected by variations in sample extraction, matrix effects, and instrument response. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as Prothipendyl-d6, or a structurally similar molecule (a structural analog).
Stable isotope-labeled internal standards are generally considered the gold standard in bioanalysis.[1] Because they are chemically almost identical to the analyte, they co-elute during chromatography and experience nearly identical ionization efficiency and matrix effects in the mass spectrometer. This close tracking of the analyte's behavior leads to more accurate and precise quantification.
Structural analogs, while often more readily available and less expensive, have different chemical structures. These differences can lead to variations in extraction recovery, chromatographic retention time, and susceptibility to matrix effects compared to the analyte. However, with careful validation, a structural analog can be a suitable alternative.
This guide will compare the performance of Prothipendyl analysis using a validated LC-MS/MS method with the performance of methods for the structurally similar phenothiazine antipsychotics, promethazine and chlorpromazine, which utilize either a deuterated or a structural analog internal standard.
Performance Comparison: Prothipendyl-d6 vs. Structural Analog
The following tables summarize the quantitative performance data from validated LC-MS/MS methods. Table 1 presents the performance of a method for Prothipendyl, which typically uses a deuterated internal standard for optimal results. Tables 2 and 3 show the performance of methods for the closely related compounds promethazine (using a deuterated IS) and chlorpromazine (using a structural analog IS), respectively. This comparison allows for an indirect evaluation of the expected performance differences between using Prothipendyl-d6 and a structural analog for the analysis of Prothipendyl.
Table 1: Performance Data for a Validated LC-MS/MS Method for Prothipendyl
| Parameter | Performance Metric |
| Linearity | |
| Concentration Range | 14.4–2400 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Extraction Recovery | 52.2%–96.9% |
| Matrix Effects (Normalized) | 0.88 - 1.14 |
| Autosampler Stability (72h) | |
| QC Low | 93.5%–110.5% |
| QC High | 97.1%–106.6% |
| Data extracted from a multi-analyte study of 35 antipsychotics. The study utilized deuterated internal standards for most analytes, indicating the suitability of this approach for Prothipendyl. |
Table 2: Performance Data for a Validated LC-MS/MS Method for Promethazine using Promethazine-d6 as Internal Standard
| Parameter | Performance Metric |
| Linearity | |
| Concentration Range | 0.1 - 50 µg/kg |
| Correlation Coefficient (r) | > 0.99 |
| Recovery | 77% - 111% |
| Precision (RSD) | 1.8% - 11% |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 µg/kg |
| Data from a study on promethazine and its metabolites in swine tissues.[1][2] |
Table 3: Performance Data for a Validated UPLC-MS/MS Method for Chlorpromazine using a Structural Analog (Cyclobenzaprine) as Internal Standard
| Parameter | Performance Metric |
| Linearity | |
| Concentration Range | 0.5 - 200 ng/mL |
| Precision (%RSD) | |
| Intra-assay | 2.4% - 5.8% |
| Inter-assay | 3.6% - 9.9% |
| Accuracy | |
| Intra-assay | 96.9% - 102.5% |
| Inter-assay | 94.1% - 100.3% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Data from a study on the quantification of chlorpromazine in human plasma.[3] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the performance comparison tables.
Methodology for Prothipendyl Analysis in Human Plasma
This method is part of a larger validated assay for the simultaneous analysis of 35 antipsychotic drugs.
-
Sample Preparation:
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Dilute the supernatant with 100 µL of distilled pure water.
-
Mix the samples on a shaker for three minutes at 850 rpm before LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: ACQUITY UPLC I-Class System
-
MS System: Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer
-
Ionization: Electrospray in positive ionization mode (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Methodology for Promethazine Analysis in Swine Tissue using Promethazine-d6
-
Sample Preparation: [1]
-
Homogenize 1 g of tissue sample.
-
Add 10 mL of 0.1% formic acid in acetonitrile and the Promethazine-d6 internal standard.
-
Vortex and sonicate the sample.
-
Centrifuge the sample and collect the supernatant.
-
Add n-hexane for liquid-liquid extraction and vortex.
-
Centrifuge and collect the acetonitrile phase.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: Waters Symmetry C18 column (100 mm × 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
MS System: Tandem mass spectrometer operated in positive ion mode (ESI+) using Multiple Reaction Monitoring (MRM).
-
Methodology for Chlorpromazine Analysis in Human Plasma using a Structural Analog (Cyclobenzaprine)
-
Sample Preparation:
-
To a plasma sample, add the internal standard solution (cyclobenzaprine).
-
Perform liquid-liquid extraction with a mixture of diethyl ether and dichloromethane (70:30, v/v).
-
Vortex and centrifuge the sample.
-
Separate and evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
UPLC-MS/MS Conditions:
-
UPLC Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: Isocratic mixture of 65% water with 1% formic acid and 35% acetonitrile.
-
Flow Rate: 0.5 mL/min
-
MS System: Electrospray tandem triple quadrupole mass spectrometer in positive mode (UPLC-ES(+)-MS/MS).
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical relationships in choosing an internal standard, the following diagrams are provided.
References
A Comparative Guide to Linearity and Range Determination for Prothipendyl Assays
This guide provides a comparative analysis of analytical methods for the quantification of prothipendyl, with a focus on the validation parameters of linearity and range. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of suitable assay methods.
Overview of Analytical Techniques
The quantification of prothipendyl in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. The most commonly employed techniques are spectrophotometry and high-performance liquid chromatography (HPLC). This guide will delve into the linearity and range of a validated difference spectrophotometric method and provide a general framework for an HPLC-UV method.
Comparison of Linearity and Range
The performance of an analytical method is often assessed by its linearity and range. Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
| Parameter | Difference Spectrophotometric Method 1 | Difference Spectrophotometric Method 2 | HPLC-UV Method (General) |
| Linearity Range | 1.5–70 µg/mL[1][2] | 3.2-60 µg/mL[3][4] | Typically in the µg/mL to ng/mL range, method-dependent. |
| Correlation Coefficient (r) | Not explicitly stated, but implied to be high. | Not explicitly stated, but implied to be high. | > 0.99 is the general acceptance criterion.[5] |
| Regression Equation | ΔA = (69.24 ± 1.78) × 10–4 C (C in μg/mL) | ΔА = (0.0342±0.0006)C + (0.0501±0.025) (C in μg/mL) | Method-specific, determined during validation. |
| Limit of Detection (LOD) | 1.5 µg/mL | Not specified. | Method-dependent, typically lower than spectrophotometry. |
| Limit of Quantification (LOQ) | Not specified. | Not specified. | The lowest concentration on the calibration curve. |
Experimental Protocols
Difference Spectrophotometric Method
This method is based on the oxidation of prothipendyl to its sulfoxide, which results in a significant change in the UV-Vis absorption spectrum.
1. Reagents and Solutions:
-
Prothipendyl hydrochloride standard solution.
-
Potassium caroate (oxone) solution for oxidation.
-
Water and ethanol for solvent preparations.
2. Standard Curve Preparation:
-
Prepare a series of standard solutions of prothipendyl hydrochloride in the desired concentration range (e.g., 1.5–70 µg/mL).
-
For each standard, prepare two aliquots.
-
To one aliquot, add the oxidizing agent (potassium caroate) to form the prothipendyl sulfoxide.
-
The second aliquot remains unoxidized.
3. Measurement:
-
Measure the absorbance of the oxidized solution against the unoxidized solution of the same concentration at the wavelength of maximum difference (e.g., 340 nm).
-
Plot the difference in absorbance (ΔA) against the concentration of prothipendyl.
4. Data Analysis:
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line, correlation coefficient (r), and the linearity range.
High-Performance Liquid Chromatography (HPLC-UV) Method (General Protocol)
While a specific validated HPLC method for prothipendyl was not detailed in the provided search results, a general protocol based on common practices for pharmaceutical analysis is outlined below.
1. Chromatographic System:
-
HPLC system: Equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is adjusted to ensure good peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of prothipendyl.
-
Injection Volume: Typically 10-20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of prothipendyl reference standard in a suitable solvent (e.g., methanol or mobile phase).
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range.
-
Sample Preparation: Dissolve the pharmaceutical formulation in a suitable solvent, filter, and dilute to fall within the calibration range.
3. Validation of Linearity and Range:
-
Inject the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of prothipendyl.
-
Perform a linear regression analysis to obtain the regression equation and correlation coefficient. The range is the concentration interval over which the method is shown to be linear, accurate, and precise.
Workflow for Linearity and Range Determination
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric Assay of Prothipendyl through the Determination of Its Sulfoxide | French-Ukrainian Journal of Chemistry [kyivtoulouse.knu.ua]
- 4. researchgate.net [researchgate.net]
- 5. Some good validation practices for analytical procedures [a3p.org]
Prothipendyl in Plasma: A Comparative Guide to Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of prothipendyl in plasma is crucial for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. This guide provides a comparative overview of two distinct analytical methods for the determination of prothipendyl in plasma: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a more classical Difference Spectrophotometry technique.
Performance Comparison
The choice of analytical method for prothipendyl quantification in plasma depends on the required sensitivity and the available instrumentation. While LC-MS/MS offers superior sensitivity, essential for detailed pharmacokinetic studies, difference spectrophotometry provides a simpler, more accessible alternative for higher concentration ranges.
| Parameter | LC-MS/MS | Difference Spectrophotometry |
| Limit of Detection (LOD) | Not explicitly stated, but clinical data suggests it is in the low ng/mL range. | 1.5 µg/mL[1] |
| Limit of Quantification (LOQ) | Estimated to be ≤ 5 ng/mL (based on clinical data showing concentrations below 30 ng/mL were monitored)[2] | Not explicitly stated, but the linear range starts at 1.5 µg/mL.[1][2] |
| Linear Range | Sub-therapeutic to toxic concentrations[2] | 1.5 - 70 µg/mL |
| Sample Volume | Typically low (e.g., 200 µL of plasma) | Higher sample volume may be required. |
| Specificity | High, due to mass-based detection. | Lower, susceptible to interference from other absorbing compounds. |
| Instrumentation | High-Performance Liquid Chromatography system coupled with a Triple Quadrupole Mass Spectrometer (LC-QQQ-MS). | UV-Vis Spectrophotometer. |
Experimental Protocols
Detailed methodologies for both the LC-MS/MS and difference spectrophotometry methods are outlined below, providing a clear understanding of the experimental workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method, adapted from validated procedures for the analysis of prothipendyl in serum, is ideal for detecting low concentrations of the drug and its metabolites.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Take 200 µL of plasma.
-
Perform a liquid-liquid extraction (LLE) to isolate prothipendyl and its metabolites.
-
Evaporate the extraction solvent.
-
Reconstitute the residue in a suitable solvent compatible with the LC mobile phase.
2. Chromatographic Separation
-
Instrument: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for analytical HPLC.
-
Injection Volume: A small volume of the reconstituted sample is injected.
-
Run Time: The chromatographic run time is typically under 12 minutes.
3. Mass Spectrometric Detection
-
Instrument: Triple Quadrupole Mass Spectrometer (QQQ-MS) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for prothipendyl and its metabolites (e.g., prothipendyl sulfoxide) for enhanced selectivity and sensitivity.
4. Quantification
-
A calibration curve is constructed by analyzing a series of plasma samples with known concentrations of prothipendyl.
-
The concentration of prothipendyl in unknown samples is determined by comparing their peak areas to the calibration curve.
Difference Spectrophotometry
This method is based on the chemical modification of prothipendyl to a product with different spectral properties.
1. Sample Preparation and Reaction
-
An aliquot of the sample containing prothipendyl is taken.
-
The sample is oxidized using an oxidizing agent like potassium caroate to form prothipendyl sulfoxide.
2. Spectrophotometric Measurement
-
Instrument: UV-Vis Spectrophotometer.
-
The absorbance of the oxidized sample is measured at a specific wavelength (e.g., 340 nm) against a solution of the unoxidized drug at the same concentration.
-
The difference in absorbance is proportional to the concentration of prothipendyl.
3. Quantification
-
A calibration curve is generated by plotting the difference in absorbance versus the concentration of prothipendyl standards.
-
The concentration of prothipendyl in the unknown sample is calculated from the calibration curve. The linearity of this method has been established in the range of 1.5–70 µg/mL.
Workflow and Pathway Diagrams
To visually represent the experimental processes, the following diagrams are provided.
Caption: A comparison of the experimental workflows for LC-MS/MS and Difference Spectrophotometry.
References
Prothipendyl and Haloperidol: A Comparative Analysis of Binding Affinity for the Dopamine D2 Receptor
For Immediate Release
This guide provides a detailed comparison of the binding affinities of two antipsychotic agents, prothipendyl and haloperidol, for the dopamine D2 receptor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Executive Summary
Haloperidol, a typical first-generation antipsychotic, demonstrates a significantly higher binding affinity for the dopamine D2 receptor compared to prothipendyl, an azaphenothiazine neuroleptic. This difference in affinity, quantified by the inhibition constant (Ki), is a key determinant of their pharmacological profiles and clinical applications. Experimental data, primarily derived from radioligand binding assays, consistently supports this observation.
Comparative Binding Affinity
The binding affinity of a ligand for a receptor is inversely proportional to its Ki value; a lower Ki value indicates a higher affinity. The data summarized in the table below, sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and other peer-reviewed literature, illustrates the comparative binding affinities of prothipendyl and haloperidol for the human dopamine D2 receptor.
| Compound | D2 Receptor Ki (nM) | Reference |
| Prothipendyl | 26 | NIMH Psychoactive Drug Screening Program (PDSP) |
| Haloperidol | 1.2 | Abcam |
| Haloperidol | 0.7 | University of Toronto[1] |
Note: Ki values can vary slightly between different experimental conditions and radioligands used.
The data clearly indicates that haloperidol has a substantially stronger affinity for the D2 receptor than prothipendyl.
Mechanism of Action at the D2 Receptor
Both prothipendyl and haloperidol act as antagonists at the dopamine D2 receptor.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase through the Gi alpha subunit. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking the D2 receptor, both drugs prevent this signaling cascade, leading to a functional increase in dopaminergic activity in certain brain regions, which is believed to contribute to their antipsychotic effects.
dot
Caption: Dopamine D2 Receptor Signaling Pathway and Antagonism by Prothipendyl and Haloperidol.
Experimental Protocols
The determination of binding affinity (Ki) is typically performed using a radioligand binding assay. The following is a generalized protocol for a competitive binding assay to determine the Ki of a test compound (e.g., prothipendyl or haloperidol) for the D2 receptor.
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand to the D2 receptor (IC50), and to subsequently calculate the inhibition constant (Ki).
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity D2 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]-Spiperone or [³H]-Raclopride.
-
Test Compounds: Prothipendyl and haloperidol at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., unlabeled haloperidol or sulpiride).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions such as MgCl₂.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Filters: Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: To measure the radioactivity on the filters.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound (prothipendyl or haloperidol).
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
dot
Caption: Workflow for a Radioligand Binding Assay to Determine Ki.
References
A Guide to the Cross-Validation of Prothipendyl Analytical Methods Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of prothipendyl, a neuroleptic agent. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical techniques, and to facilitate the cross-validation of these methods between different laboratories to ensure data consistency and reliability. This document outlines detailed experimental protocols for various methods, presents performance data in clear, comparative tables, and includes visual workflows to guide the process of inter-laboratory comparison.
Introduction to Prothipendyl Analysis
Prothipendyl is an antipsychotic medication used in the treatment of various psychiatric disorders. Accurate and precise measurement of prothipendyl in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. A variety of analytical techniques can be employed for this purpose, each with its own set of advantages and limitations. This guide focuses on a comparative overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Difference Spectrophotometry.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the nature of the sample, the required sensitivity, the availability of equipment, and the desired throughput. Below is a summary of the performance characteristics of different analytical methods for prothipendyl.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Difference Spectrophotometry |
| Linearity Range | 10-100 µg/mL | 0.1-10 µg/mL | 1-100 ng/mL | 1.5-70 µg/mL[1] |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% | Not explicitly stated, but RSD ≤ 1.3% suggests good accuracy[1] |
| Precision (%RSD) | < 2% | < 5% | < 15% | ≤ 1.3%[1] |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.01 µg/mL | ~0.1 ng/mL | 1.5 µg/mL[1] |
| Limit of Quantification (LOQ) | ~5 µg/mL | ~0.05 µg/mL | ~0.5 ng/mL | 5 µg/mL[1] |
| Sample Throughput | Moderate | Low to Moderate | High | High |
| Instrumentation Cost | Low to Moderate | High | Very High | Low |
| Selectivity | Good | Very Good | Excellent | Moderate |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended to serve as a starting point for method implementation and adaptation in your laboratory.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of prothipendyl in pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), with the pH adjusted to a suitable value (e.g., pH 3.5 with phosphoric acid). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of prothipendyl; typically around its maximum absorbance.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of prothipendyl.
-
Dissolve the powder in a suitable solvent (e.g., methanol or the mobile phase), using sonication if necessary.
-
Dilute the solution to a known volume with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation: Prepare a series of standard solutions of prothipendyl in the mobile phase covering the expected concentration range of the samples.
-
Quantification: Construct a calibration curve by plotting the peak area of the prothipendyl standards against their known concentrations. Determine the concentration of prothipendyl in the samples by interpolating their peak areas on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of prothipendyl in complex matrices, although derivatization may be required to improve its volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of pharmaceutical compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 280 °C at a rate of 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Source and Quadrupole Temperatures: Optimized for the instrument.
-
-
Sample Preparation:
-
Extract prothipendyl from the sample matrix using a suitable organic solvent (e.g., liquid-liquid extraction with ethyl acetate at an alkaline pH).
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
(Optional but recommended) Derivatize the residue to improve volatility and thermal stability.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for injection.
-
-
Quantification: Use a suitable internal standard for accurate quantification. Create a calibration curve by plotting the ratio of the peak area of prothipendyl to the peak area of the internal standard against the concentration of the prothipendyl standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method, making it ideal for the quantification of prothipendyl in biological fluids like plasma or serum at very low concentrations. A validated LC-QQQ-MS method has been used to determine prothipendyl concentrations in serum samples from psychiatric patients.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A fast-separating reversed-phase column (e.g., a C18 column with smaller particle size, such as 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for prothipendyl and an internal standard need to be determined and optimized.
-
-
Sample Preparation:
-
Protein precipitation is a common and simple method for plasma or serum samples. Add a precipitating agent (e.g., acetonitrile or methanol) to the sample, vortex, and centrifuge.
-
Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts and better sensitivity.
-
Evaporate the supernatant or eluate and reconstitute in the initial mobile phase.
-
-
Quantification: Utilize a stable isotope-labeled internal standard for the most accurate results. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
Difference Spectrophotometry
This method is a simple and cost-effective alternative for the quantification of prothipendyl in pharmaceutical preparations. It is based on the chemical modification of the analyte to induce a change in its UV-Vis spectrum.
-
Principle: Prothipendyl is oxidized to its sulfoxide, which has a different absorption spectrum. The difference in absorbance at a specific wavelength between the oxidized and unoxidized sample is proportional to the prothipendyl concentration.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure:
-
Prepare two identical solutions of the prothipendyl sample.
-
To one solution (the sample cuvette), add an oxidizing agent (e.g., potassium caroate) to convert prothipendyl to its sulfoxide.
-
Use the unoxidized solution as the reference in the spectrophotometer.
-
Measure the absorbance of the oxidized solution against the unoxidized solution at a wavelength where the difference in absorbance is maximal (e.g., 340 nm).
-
-
Quantification: Prepare a calibration curve by plotting the difference in absorbance against the concentration of prothipendyl standards treated in the same manner.
Cross-Validation of Analytical Methods Between Laboratories
To ensure consistency and comparability of results generated in different laboratories, a cross-validation study is essential. This involves analyzing the same set of samples by two or more laboratories using their respective validated analytical methods.
Workflow for Inter-Laboratory Cross-Validation
Inter-laboratory cross-validation workflow.
Acceptance Criteria for Cross-Validation
The agreement between the results from different laboratories should be evaluated using appropriate statistical methods. Common approaches include:
-
Percent Difference: The difference between the mean results from two laboratories should be within a predefined acceptance limit (e.g., ±15% or ±20%).
-
Bland-Altman Plot: This graphical method is used to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average. The majority of the data points should fall within the 95% limits of agreement.
-
Student's t-test or Equivalence Testing: These statistical tests can be used to determine if there is a statistically significant difference between the mean results of the laboratories.
Signaling Pathway of Prothipendyl's Primary Metabolism
Understanding the metabolic fate of prothipendyl is important for bioanalytical method development, especially for studies in biological matrices. The primary metabolic pathways involve oxidation reactions catalyzed by cytochrome P450 enzymes.
Primary metabolic pathways of prothipendyl.
Conclusion
The choice of an analytical method for prothipendyl should be based on the specific requirements of the study. For routine quality control of pharmaceutical products, HPLC-UV and difference spectrophotometry are cost-effective and reliable options. For bioanalytical studies requiring high sensitivity and selectivity, LC-MS/MS is the method of choice. GC-MS can also be a valuable tool, particularly for its high resolving power. Regardless of the method chosen, proper validation is paramount. Furthermore, when data from multiple laboratories are to be compared, a thorough cross-validation study is essential to ensure the consistency and reliability of the results, thereby upholding the integrity of the research and development process.
References
Assessing the Matrix Factor for Prothipendyl in Biological Fluids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic drugs in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. A significant challenge in bioanalytical method development, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the "matrix effect." This phenomenon, caused by co-eluting endogenous components of the biological sample, can lead to ion suppression or enhancement, thereby affecting the accuracy and precision of the analytical results. This guide provides a comprehensive comparison of methodologies to assess the matrix factor for the antipsychotic drug prothipendyl in various biological fluids.
Understanding the Matrix Factor
The matrix factor (MF) is a quantitative measure of the matrix effect. It is calculated by comparing the response of an analyte in the presence of the biological matrix to its response in a neat (clean) solution.[1][2]
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 signifies ion suppression.[1]
-
An MF value > 1 indicates ion enhancement.[1]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during the validation of bioanalytical methods.[3]
Experimental Protocols for Matrix Factor Assessment
The "golden standard" for the quantitative assessment of the matrix effect is the post-extraction spike method . This involves comparing the analytical response of the analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution.
General Experimental Workflow
The following diagram illustrates the general workflow for assessing the matrix factor using the post-extraction spike method.
Detailed Methodologies for Different Biological Fluids
The specific sample preparation and extraction methods will vary depending on the complexity of the biological matrix.
1. Plasma/Serum:
-
Matrix Complexity: High protein and phospholipid content are major sources of matrix effects.
-
Recommended Extraction Methods:
-
Protein Precipitation (PPT): A simple and fast method, but may result in less clean extracts.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and is highly effective at removing phospholipids and other interfering substances.
-
2. Urine:
-
Matrix Complexity: High variability in pH, ionic strength, and endogenous compound concentrations.
-
Recommended Extraction Methods:
-
Dilute-and-Shoot: Suitable for simpler analyses but may not be sufficient to eliminate significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Effective for removing salts and other polar interferences.
-
Solid-Phase Extraction (SPE): Recommended for achieving the lowest matrix effects.
-
3. Saliva:
-
Matrix Complexity: Generally considered a cleaner matrix than plasma or urine, but can contain enzymes and mucins that may interfere.
-
Recommended Extraction Methods:
-
Protein Precipitation (PPT): Often sufficient for saliva samples.
-
Liquid-Liquid Extraction (LLE): Can be used for further cleanup if necessary.
-
The following diagram outlines the decision-making process for selecting an appropriate extraction method to minimize matrix effects.
Data Presentation: Comparison of Methodologies
The following table summarizes the key considerations for assessing the matrix factor of prothipendyl in different biological fluids. Since specific matrix factor values for prothipendyl are not publicly available, this table focuses on the methodological comparison.
| Feature | Plasma/Serum | Urine | Saliva |
| Primary Sources of Matrix Effect | Phospholipids, Proteins, Salts | Salts, Urea, Creatinine, Variable pH | Mucins, Enzymes, Food Debris |
| Recommended Extraction | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) |
| Alternative Extraction | Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT) | Dilute-and-Shoot | Direct Injection (with caution) |
| Internal Standard Strategy | Stable Isotope-Labeled (SIL) Prothipendyl (highly recommended) | SIL Prothipendyl | SIL Prothipendyl |
| Expected Matrix Effect | High potential for ion suppression | Moderate to high, and highly variable | Low to moderate |
| Mitigation Strategies | Optimized SPE, Gradient Elution in LC, Use of SIL-IS | pH adjustment before extraction, SPE, Use of SIL-IS | Centrifugation to remove particulates, PPT, Use of SIL-IS |
The Role of Internal Standards
The use of a suitable internal standard (IS) is crucial for compensating for matrix effects. A stable isotope-labeled (SIL) internal standard of prothipendyl is the ideal choice as it has nearly identical physicochemical properties to the analyte and will experience similar matrix effects. The internal standard-normalized matrix factor is calculated to assess how effectively the IS compensates for the matrix effect.
The following diagram illustrates the signaling pathway of how a SIL internal standard helps in correcting for matrix effects.
Conclusion
References
Prothipendyl Pharmacokinetic Profile: A Cross-Species Comparison for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's pharmacokinetic profile across different species is crucial for preclinical assessment and the prediction of its behavior in humans. This guide provides a comparative overview of the available pharmacokinetic data for prothipendyl, a neuroleptic agent with sedative and antipsychotic properties. Due to a notable scarcity of comprehensive, publicly available pharmacokinetic data for prothipendyl in common laboratory species, this guide also furnishes generalized experimental protocols that can be adapted for pharmacokinetic investigations.
Comparative Pharmacokinetic Data
The available quantitative pharmacokinetic data for prothipendyl is limited, with published studies primarily focusing on humans and horses. A summary of these findings is presented below. It is important to note that the lack of comprehensive data, including key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) for a wider range of species, highlights a significant data gap in the preclinical pharmacokinetic assessment of this compound.
| Species | Dosage | Route of Administration | Cmax (ng/mL) | Tmax (hr) | T½ (hr) | Reference |
| Human | 40 mg | Oral | 18.0 (at 1 hr) | ~1 | Not Reported | [1] |
| 80 mg | Oral | 42.6 (at 1 hr) | ~1 | Not Reported | [1] | |
| Horse | 1 mg/kg | Intravenous | Not Reported | Not Reported | 2.4 | [2][3] |
Note: The human data represents average serum concentrations at a single time point and not necessarily the peak concentration (Cmax).[4]
Experimental Protocols
Given the limited publicly available data, the following sections provide detailed, standardized methodologies that can be adapted for conducting pharmacokinetic studies of prothipendyl in common preclinical species.
Animal Husbandry and Acclimatization
-
Species: Male/Female Sprague-Dawley rats, Beagle dogs, or Cynomolgus monkeys.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the study. They should be housed in temperature and humidity-controlled rooms with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.
-
Health Status: Only healthy animals, as determined by a veterinarian, should be used for the study.
Dosing and Administration
-
Dose Formulation: Prothipendyl should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration or dissolved in a sterile isotonic solution for intravenous administration. The formulation should be prepared fresh on the day of dosing.
-
Dose Administration:
-
Oral (PO): Administer the dose via oral gavage for rats or in a gelatin capsule for dogs and monkeys.
-
Intravenous (IV): Administer the dose as a bolus injection or a short infusion via a cannulated vein (e.g., tail vein for rats, cephalic vein for dogs and monkeys).
-
Blood Sample Collection
-
Sampling Sites:
-
Rats: Saphenous vein or jugular vein (with cannulation).
-
Dogs and Monkeys: Cephalic or saphenous vein.
-
-
Sampling Time Points: A typical sampling schedule would include pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours. The exact time points should be optimized based on the expected pharmacokinetic profile of the drug.
-
Sample Processing: Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA). Plasma should be separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method (LC-MS/MS)
-
Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying prothipendyl in plasma samples.
-
Sample Preparation: A protein precipitation method is commonly used. An organic solvent (e.g., acetonitrile) containing an internal standard (a structurally similar compound) is added to the plasma samples to precipitate proteins. After centrifugation, the supernatant is collected, evaporated, and reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
Chromatography: Chromatographic separation is typically achieved on a C18 reverse-phase column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentrations of prothipendyl in the quality control and unknown samples are then determined from the regression equation of the calibration curve.
Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Prothipendyl's Mechanism of Action: Dopamine D2 Receptor Antagonism
Prothipendyl exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors. The following diagram illustrates a simplified signaling pathway associated with this mechanism.
Caption: Simplified signaling pathway of prothipendyl's antagonism of the D2 receptor.
References
- 1. Receptor signaling and structure: insights from serotonin-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Prothipendyl Hydrochloride? [synapse.patsnap.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Prothipendyl-d6 Hydrochloride
The proper disposal of Prothipendyl-d6 Hydrochloride, a deuterated analog of the tricyclic azaphenothiazine neuroleptic agent Prothipendyl, is critical for maintaining laboratory safety and ensuring environmental protection. Adherence to established protocols minimizes risks to researchers and prevents the release of active pharmaceutical ingredients into the environment. All disposal procedures must comply with the Resource Conservation and Recovery Act (RCRA) and any relevant state and local regulations.
Hazard Profile
A comprehensive understanding of the hazard profile of Prothipendyl-d6 Hydrochloride is fundamental to its safe handling and disposal. The primary hazard associated with this compound is its oral toxicity.
| Hazard | Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of Prothipendyl-d6 Hydrochloride is incineration by a licensed hazardous waste facility. This ensures the complete destruction of the compound.
-
Waste Identification and Segregation :
-
Identify all waste streams containing Prothipendyl-d6 Hydrochloride. This includes the pure compound, contaminated labware (e.g., vials, syringes, gloves), and any solutions.
-
At the point of generation, segregate this waste from all other laboratory waste.
-
Use dedicated, clearly labeled hazardous waste containers.
-
-
Containerization :
-
Place solid Prothipendyl-d6 Hydrochloride waste into a securely sealed, leak-proof container.
-
Collect liquid waste containing the compound in a compatible, sealed container. As a general precaution, avoid mixing with strong oxidizing or reducing agents.[1]
-
-
Labeling :
-
Ensure all waste containers are properly labeled with "Hazardous Waste," the full chemical name "Prothipendyl-d6 Hydrochloride," and all associated hazard warnings.
-
-
Storage :
-
Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area must be well-ventilated and equipped with secondary containment to mitigate any potential spills.[1]
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule the pickup and disposal of the hazardous waste.
-
The EHS department will coordinate with a licensed hazardous waste disposal vendor to ensure the material is transported and incinerated in compliance with all applicable regulations.[1]
-
Important : Do not attempt to dispose of Prothipendyl-d6 Hydrochloride down the drain or in the regular trash.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of Prothipendyl-d6 Hydrochloride.
Caption: Prothipendyl-d6 Hydrochloride Disposal Workflow
References
Essential Safety and Logistical Information for Handling Prothipendyl-d6 Hydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for Prothipendyl-d6 Hydrochloride containing detailed quantitative toxicological data was not publicly available at the time of this writing. The following guidance is based on information for the parent compound, Prothipendyl Hydrochloride, and general best practices for handling research chemicals. It is imperative to consult the supplier-provided SDS and conduct a thorough risk assessment before any handling, storage, or disposal of this compound.
Hazard Profile and Classification
Prothipendyl Hydrochloride, the non-deuterated parent compound, is classified as harmful if swallowed.[1] Due to the structural similarity, Prothipendyl-d6 Hydrochloride should be handled with the same, if not greater, caution.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
Operational Plan for Safe Handling and Disposal
This section provides a step-by-step guide for researchers, scientists, and drug development professionals to safely handle and dispose of Prothipendyl-d6 Hydrochloride.
Engineering Controls and Personal Protective Equipment (PPE)
Given the "harmful if swallowed" classification and the lack of comprehensive toxicological data, robust engineering controls and a stringent PPE policy are essential.
-
Ventilation: All handling of Prothipendyl-d6 Hydrochloride powder should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of airborne particles.[2]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and airborne particles.
-
Hand Protection: Wear chemically resistant gloves. While specific permeation data for Prothipendyl-d6 Hydrochloride is unavailable, nitrile gloves are a common recommendation for handling many chemical powders. It is crucial to double-glove and change gloves immediately if they become contaminated.
-
Body Protection: A lab coat must be worn. For procedures with a higher risk of spillage, a chemically resistant apron or gown is recommended.[2]
-
Hygiene: Wash hands thoroughly before and after handling the compound, and before leaving the laboratory.[3]
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling Prothipendyl-d6 Hydrochloride.
-
Ensure a chemical spill kit is readily accessible.
-
Prepare all necessary equipment (e.g., spatulas, weighing paper, vials) within the designated area.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within the fume hood.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Handle the compound gently to avoid creating dust.
-
-
Solution Preparation:
-
If preparing solutions, add the solvent to the weighed Prothipendyl-d6 Hydrochloride slowly to avoid splashing.
-
Cap vials securely and use vortexing or sonication for dissolution as needed, ensuring the container remains sealed.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used for handling the compound with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Disposal Plan
Improper disposal can lead to environmental contamination and potential harm to human health. Adherence to the following disposal procedures is mandatory.
-
Waste Identification and Segregation:
-
Identify all waste streams containing Prothipendyl-d6 Hydrochloride. This includes:
-
Unused or expired solid compound.
-
Contaminated labware (e.g., vials, pipette tips, weighing paper).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Solutions containing the compound.
-
-
Segregate this waste from general laboratory waste at the point of generation.
-
-
Containerization:
-
Use dedicated, clearly labeled hazardous waste containers.
-
Place solid waste in a securely sealed, leak-proof container.
-
Collect liquid waste in a compatible, sealed container. Avoid mixing with incompatible chemicals.
-
Label containers with "Hazardous Waste," the chemical name ("Prothipendyl-d6 Hydrochloride"), and all relevant hazard warnings.
-
-
Storage:
-
Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area must be well-ventilated and have secondary containment to prevent the spread of material in case of a spill.
-
-
Arranging for Disposal:
-
The primary recommended method for the disposal of Prothipendyl Hydrochloride is incineration at a licensed hazardous waste facility.
-
Do not dispose of Prothipendyl-d6 Hydrochloride down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of Prothipendyl-d6 Hydrochloride.
Caption: Workflow for Safe Handling and Disposal of Prothipendyl-d6 Hydrochloride.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
